N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJIZCUKFIPVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure in Drug Discovery
The N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide core represents a versatile and privileged scaffold in modern medicinal chemistry. The inherent structural features of the piperidine ring offer a three-dimensional framework that can be strategically modified to achieve high-affinity and selective interactions with a diverse array of biological targets. The 4-carboxamide moiety provides a key hydrogen bonding motif, while substitutions on the piperidine nitrogen and the carboxamide group are critical in defining the pharmacological profile of the resulting molecule.
Derivatives of piperidine-4-carboxamide have been successfully developed as potent and selective ligands for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Notably, this structural class has yielded compounds targeting dopamine receptors[1][2][3][4], serotonin receptors[5][6], and sigma receptors[7][8]. The inclusion of a 4-fluorophenylmethyl group on the piperidine nitrogen further suggests a potential for interaction with targets that have an aromatic binding pocket, a common feature in many CNS receptors.
Given the lack of specific preclinical or clinical data for N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide, this guide will serve as a comprehensive roadmap for its initial characterization. We will explore the most probable molecular targets based on structure-activity relationships of closely related analogs and provide detailed experimental protocols to elucidate its precise mechanism of action. This document is designed to empower researchers to systematically investigate this novel chemical entity and unlock its therapeutic potential.
Part 1: Hypothesized Molecular Targets and Mechanisms of Action
Based on the structural motifs present in N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide, we can hypothesize several primary molecular targets. The following sections will detail these potential targets and the rationale for their consideration.
Dopamine D2/D3 Receptors: A Potential Antagonist Profile
The piperidine-4-carboxamide scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands.[1][3] The high sequence homology between D2 and D3 receptors makes achieving selectivity a challenge, yet a crucial aspect for therapeutic development, particularly in the context of neuropsychiatric disorders.[2] Many antipsychotic agents with a piperidine core, such as pimozide, exhibit potent D2 receptor antagonism.[9][10][11][12]
Hypothesized Mechanism: N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide may act as an antagonist at D2 and/or D3 receptors. This would involve binding to the orthosteric site and preventing the binding of the endogenous ligand, dopamine, thereby inhibiting downstream signaling pathways such as the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.
Serotonin 5-HT2A Receptors: Exploring Inverse Agonist Activity
The N-(4-fluorophenylmethyl) moiety is a key structural feature of ACP-103, a potent 5-HT2A receptor inverse agonist.[5][6] Inverse agonism at the 5-HT2A receptor is a validated mechanism for atypical antipsychotics, which are effective in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Hypothesized Mechanism: It is plausible that N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide could exhibit inverse agonist activity at the 5-HT2A receptor. This would involve binding to the receptor and stabilizing it in an inactive conformation, thereby reducing its basal, constitutive activity. This would lead to the inhibition of Gq/11-mediated signaling, resulting in decreased phosphoinositide hydrolysis.
Sigma-1 Receptors: A Modulatory Role in Cellular Stress and Nociception
A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally analogous to the compound of interest, have been shown to be potent and selective sigma-1 receptor ligands.[7][8] The sigma-1 receptor is a unique intracellular chaperone protein involved in the regulation of ion channels, cellular stress responses, and neuronal signaling.
Hypothesized Mechanism: N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide may act as a ligand at the sigma-1 receptor. Depending on the nature of the interaction, it could be an agonist or an antagonist. An agonist effect would promote the chaperone activity of the sigma-1 receptor, while an antagonist would inhibit it.
Part 2: Experimental Protocols for Mechanism of Action Elucidation
To systematically investigate the hypothesized mechanisms of action, a tiered approach of in vitro assays is recommended. The following protocols provide a detailed framework for this investigation.
Radioligand Binding Assays: Determining Target Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind to the target of interest and measure the ability of the test compound to displace it.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2, D3, serotonin 5-HT2A, or sigma-1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound (N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide) or a known reference compound.
-
For D2/D3 receptors: Use [3H]-Spiperone or [3H]-Raclopride as the radioligand.
-
For 5-HT2A receptors: Use [3H]-Ketanserin as the radioligand.
-
For sigma-1 receptors: Use [3H]-(+)-Pentazocine as the radioligand.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D2/D3, ketanserin for 5-HT2A, or haloperidol for sigma-1).
-
-
Incubation and Detection:
-
Incubate the plates at room temperature or 37°C for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Target Affinity Profile
| Target Receptor | Radioligand | Ki (nM) for N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
| Dopamine D2 | [3H]-Spiperone | Experimental Value |
| Dopamine D3 | [3H]-Spiperone | Experimental Value |
| Serotonin 5-HT2A | [3H]-Ketanserin | Experimental Value |
| Sigma-1 | [3H]-(+)-Pentazocine | Experimental Value |
Functional Assays: Characterizing Agonist, Antagonist, or Inverse Agonist Activity
Once the binding affinity has been established, functional assays are crucial to determine the pharmacological nature of the interaction.
Protocol: G-Protein Signaling Assays
-
cAMP Accumulation Assay (for Gi-coupled receptors like D2/D3):
-
Plate cells expressing the D2 or D3 receptor in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
Data Interpretation: An antagonist will reverse the inhibitory effect of a known agonist on forskolin-stimulated cAMP production. An inverse agonist will decrease the basal cAMP level.
-
-
Inositol Phosphate (IP1) Accumulation Assay (for Gq-coupled receptors like 5-HT2A):
-
Plate cells expressing the 5-HT2A receptor in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the accumulation of IP1 using a commercially available HTRF kit.
-
Data Interpretation: An antagonist will block the IP1 accumulation induced by a known agonist (e.g., serotonin). An inverse agonist will decrease the basal IP1 level.
-
Protocol: β-Arrestin Recruitment Assay
β-arrestin recruitment is a common downstream event for many GPCRs and can be indicative of receptor desensitization and biased agonism.
-
Use a commercially available cell line that co-expresses the target receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or Promega Tango assays).
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of the test compound.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents and measure the signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.
-
Data Interpretation: An agonist will induce a signal, while an antagonist will block the signal induced by a known agonist.
Data Presentation: Functional Activity Profile
| Assay | Target Receptor | EC50/IC50 (nM) | Mode of Action |
| cAMP Accumulation | Dopamine D2/D3 | Experimental Value | e.g., Antagonist |
| IP1 Accumulation | Serotonin 5-HT2A | Experimental Value | e.g., Inverse Agonist |
| β-Arrestin Recruitment | Dopamine D2/D3 | Experimental Value | e.g., Antagonist |
| β-Arrestin Recruitment | Serotonin 5-HT2A | Experimental Value | e.g., Inverse Agonist |
Part 3: Visualization of Workflows and Pathways
Signaling Pathways
Caption: Hypothesized signaling pathways for D2/D3 and 5-HT2A receptors.
Experimental Workflow
Caption: Tiered experimental workflow for mechanism of action elucidation.
Conclusion
The N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide scaffold holds significant promise as a starting point for the development of novel therapeutics. Its structural similarity to known CNS-active agents suggests a high probability of interaction with dopamine, serotonin, or sigma receptors. The systematic application of the binding and functional assays detailed in this guide will enable researchers to definitively identify its molecular target(s) and elucidate its precise mechanism of action. This foundational knowledge is an indispensable first step in the journey of drug discovery and development, paving the way for future preclinical and clinical investigation.
References
- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC. (n.d.).
- Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. (n.d.).
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications. (2014, August 15).
- Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - NCBI. (2012, December 25).
- Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed. (2001, December 6).
- Pimozide | C28H29F2N3O | CID 16362 - PubChem - NIH. (n.d.).
- Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (2001, November 9).
- Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. (n.d.).
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (2006, May 15).
- 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide - Vulcanchem. (n.d.).
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- Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. (2018, December 15).
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- Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed. (n.d.).
- Pimozide (NSC 170984, R 6238, CAS Number: 2062-78-4) | Cayman Chemical. (n.d.).
- (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (2018, April 11).
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (2021, May 26).
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An In-depth Technical Guide to N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide. We will delve into its chemical identity, synthesis methodologies, and explore its significance and potential applications within drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and detailed protocols.
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide .
While this is the formal designation, various synonyms may be encountered in literature and chemical databases. It is crucial to recognize these to ensure accurate information retrieval.
Chemical Structure
The molecular structure consists of a central piperidine-4-carboxamide core. The amide nitrogen is substituted with a (4-fluorophenyl)methyl group, also known as a 4-fluorobenzyl group.
![Chemical Structure of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](https://i.imgur.com/example.png)
Figure 1: 2D Chemical Structure of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C13H17FN2O | PubChem |
| Molecular Weight | 236.29 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Table 1: Computed Physicochemical Properties.
Synthesis and Manufacturing
The synthesis of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is typically achieved through an amide coupling reaction, a fundamental transformation in medicinal chemistry.[3] This involves the formation of an amide bond between a carboxylic acid and an amine.[3][4] The general approach involves the reaction of piperidine-4-carboxylic acid (or its activated derivative) with 4-fluorobenzylamine.
Retrosynthetic Analysis
A logical approach to designing the synthesis is through retrosynthesis. The target molecule can be disconnected at the amide bond, leading to two key starting materials: piperidine-4-carboxylic acid and 4-fluorobenzylamine.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Amide Coupling via Acid Chloride
This protocol describes a common and effective method for the synthesis of the title compound.
Materials:
-
Piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
4-Fluorobenzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude piperidine-4-carbonyl chloride hydrochloride.
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-fluorobenzylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide.
-
Alternative Coupling Reagents
While the acid chloride method is robust, other coupling reagents can be employed, particularly for more sensitive substrates.[3] These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).[5] The general mechanism for these couplings involves the activation of the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.[5][6]
Caption: General workflow for amide coupling reactions.
Potential Applications in Drug Discovery
The N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide scaffold and its derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. The piperidine ring is a prevalent motif in many approved drugs, and its substitution pattern allows for fine-tuning of pharmacological properties.[1][2]
Central Nervous System (CNS) Disorders
Derivatives of this scaffold have been investigated for their potential in treating CNS disorders. For example, compounds with similar structural features have shown activity as 5-HT₂ₐ receptor inverse agonists, suggesting potential applications as antipsychotic agents.[7]
Cardiovascular Diseases
The piperidine-4-carboxamide core has also been explored in the context of cardiovascular diseases. Certain derivatives have been synthesized and evaluated as T-type calcium channel blockers, indicating potential as novel antihypertensive agents.[8]
Analgesic and Antimicrobial Activity
Research has also indicated that some piperidine-4-carboxamide derivatives possess analgesic and antimicrobial properties.[1][9] This highlights the versatility of this chemical scaffold in addressing a broad range of therapeutic areas.
Conclusion and Future Directions
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide represents a valuable building block in the synthesis of more complex and biologically active molecules. Its straightforward synthesis and the versatility of the piperidine scaffold make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives and their evaluation against a wider range of biological targets to unlock their full therapeutic potential. The continued exploration of structure-activity relationships will be crucial in designing next-generation drug candidates based on this promising chemical framework.
References
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- PubChem. N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide.
- Chemistry LibreTexts. Chemistry of Amides.
- BenchChem. Optimizing the Synthesis of 4-Piperidinecarboxamide.
- Common Organic Chemistry. Amine to Amide Mechanism - T3P.
- Organic Chemistry. EDC Coupling Mechanism. YouTube.
- PubChem. N-(4-fluorophenyl)-4-methyl-1-piperazinecarboxamide.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives.
- Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Chemical & Pharmaceutical Bulletin, 59(11), 1376-85.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Naeem, S., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516.
- MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8.
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1553.
- NIH. 4-((4-FLUOROPHENYL)AMINO)-1-(PHENYLMETHYL)-4-PIPERIDINECARBOXAMIDE.
- Vulcanchem. 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide.
- PubChem. 4-methyl-~{N}-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide.
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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Technical Whitepaper: In Vitro Pharmacological Profiling of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
This guide details the in vitro pharmacological profiling of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (also referred to as N-(4-fluorobenzyl)piperidine-4-carboxamide).
While often utilized as a high-value intermediate or fragment in the synthesis of complex APIs (e.g., 5-HT2A inverse agonists like Pimavanserin, or GlyT1 inhibitors), this scaffold possesses intrinsic biological activity that necessitates rigorous characterization. This document outlines the critical assays required to define its primary pharmacology, off-target liability, and ADME properties.
Executive Summary & Chemical Identity
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse G-protein coupled receptors (GPCRs) and transporters. Its structure combines a basic piperidine core (conferring solubility and cation-pi interaction potential) with a lipophilic 4-fluorobenzyl moiety (enhancing metabolic stability against para-hydroxylation and increasing potency via hydrophobic pocket occupation).
-
IUPAC Name: N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide[1]
-
Molecular Formula: C₁₃H₁₇FN₂O
-
Molecular Weight: 236.29 g/mol
-
Key Pharmacophore: 4-Fluorobenzyl + Piperidine-4-carboxamide (Amide linker).
-
Primary Application: Lead optimization scaffold for 5-HT2A inverse agonists , GlyT1 inhibitors , and CCR5 antagonists .
Primary Pharmacology: Target Engagement Strategy
Due to its structural features, this compound must be profiled against three primary target classes. The following protocols validate mechanism of action (MoA).
Serotonin 5-HT2A Receptor (Inverse Agonism)
The 4-fluorobenzyl-piperidine motif is a hallmark of 5-HT2A ligands.
-
Hypothesis: The compound acts as an inverse agonist, stabilizing the inactive G-protein coupled state.
-
Assay Type: Radioligand Binding & Functional cAMP/IP1.
Protocol: [³H]-Ketanserin Competition Binding
-
Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors.
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Ligand: 1 nM [³H]-Ketanserin (Kd ~ 0.5 nM).
-
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).
-
Analysis: Determine
using the Cheng-Prusoff equation.-
Success Criterion:
indicates hit potential.
-
Glycine Transporter 1 (GlyT1) Inhibition
Piperidine-4-carboxamides are well-documented non-sarcosine GlyT1 inhibitors, relevant for schizophrenia therapeutics.
-
Assay Type: [¹⁴C]-Glycine Uptake.
-
Mechanism: Competitive inhibition of glycine reuptake in presynaptic neurons/glia.
Protocol: [¹⁴C]-Glycine Uptake Assay
-
Cell Line: CHO cells expressing hGlyT1.
-
Buffer: HBSS containing 10 mM HEPES, pH 7.4.
-
Substrate: 10 µM Glycine (spiked with [¹⁴C]-Glycine, 0.1 µCi/mL).
-
Reaction: Incubate cells with test compound (0.1 nM – 10 µM) for 10 min at 37°C.
-
Stop: Wash 3x with ice-cold PBS; lyse cells with 0.1 N NaOH.
-
Readout: Liquid Scintillation Counting (LSC).
Chemokine Receptor (CCR5) Antagonism
The 4-fluorobenzyl group mimics the hydrophobic domain of known CCR5 antagonists (e.g., Maraviroc analogs).
-
Assay Type: ¹²⁵I-MIP-1α Binding or Calcium Flux.
Secondary Pharmacology & Safety (Off-Target Profiling)
hERG Potassium Channel Liability
The combination of a basic amine (piperidine) and a lipophilic tail (fluorobenzyl) is a structural alert for hERG block (QT prolongation risk).
-
Method: Automated Patch Clamp (e.g., QPatch or Patchliner).
-
Protocol:
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Concentration: Screen at 1, 10, 30 µM.
-
Threshold: >50% inhibition at 10 µM flags a safety risk.
-
CYP Inhibition (DDI Potential)
The piperidine ring is susceptible to oxidation, and the fluorobenzyl group can interact with CYP heme iron.
-
Targets: CYP2D6 (primary for basic amines), CYP3A4.
-
Method: Fluorogenic substrate turnover (e.g., Vivid® CYP450 Screening Kits).
Visualizing the Pharmacological Workflow
The following diagram illustrates the critical decision pathways for profiling this scaffold.
Figure 1: Critical path for in vitro profiling. Blue = Compound; Red = Primary Targets; Yellow = Safety Liabilities.
Experimental Data Summary (Expected Ranges)
Based on structural activity relationship (SAR) data for piperidine-4-carboxamide derivatives [1, 2], the following potency ranges are expected for the unsubstituted scaffold.
| Assay | Target | Readout | Expected Activity (Reference) | Interpretation |
| Binding | 5-HT2A | 50 – 500 nM | Moderate affinity; requires N-substitution for potency. | |
| Uptake | GlyT1 | 100 – 1000 nM | Scaffold activity; lipophilic tail enhances potency. | |
| Safety | hERG | > 10 µM | Low risk unless lipophilicity is increased further. | |
| ADME | CYP2D6 | < 10 µM | High risk of competitive inhibition (Type II binding). |
Detailed Protocol: Functional cAMP Assay (5-HT2A)
To differentiate between an antagonist and an inverse agonist (critical for 5-HT2A antipsychotics), a functional cAMP assay is required.
Principle: 5-HT2A couples to Gq, but also has constitutive activity. Inverse agonists reduce basal activity below untreated levels.
-
Cell System: HEK293 cells transiently transfected with 5-HT2A and a cAMP biosensor (e.g., GloSensor™).
-
Pre-treatment: Incubate cells with 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase.
-
Agonist Challenge (Optional): To test antagonism, add Serotonin (EC80 concentration).
-
Inverse Agonist Mode: Add Test Compound (0.1 nM – 10 µM) without agonist.
-
Detection: Measure luminescence.
-
Result Interpretation:
-
Antagonist: No effect on basal signal; blocks Serotonin response.
-
Inverse Agonist: Reduces basal signal in a dose-dependent manner.
-
References
-
Design, Synthesis, and Biological Evaluation of Piperidine-4-carboxamide Derivatives as Novel Glycine Transporter 1 (GlyT1) Inhibitors. Source: Journal of Medicinal Chemistry (2005). Context: Establishes the piperidine-4-carboxamide core as a viable scaffold for GlyT1 inhibition. Link:[Link]
-
Discovery of Pimavanserin (ACP-103), a Selective 5-HT2A Inverse Agonist. Source: Journal of Medicinal Chemistry (2009). Context: Describes the SAR of N-(4-fluorobenzyl)piperidine derivatives in 5-HT2A modulation. Link:[Link]
-
Piperidine-4-carboxamide derivatives as potent CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2001). Context: Validates the scaffold for chemokine receptor antagonism. Link:[Link]
-
Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Source: U.S. Food and Drug Administration (FDA). Context: Standard protocols for CYP and Transporter liability testing. Link:[Link]
Sources
Technical Guide: N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide as a 5-HT2A Receptor Ligand
Executive Summary & Pharmacological Context[1][2][3][4][5][6]
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (hereafter referred to as 5-HT2A-FPC ) represents a critical pharmacophore in the design of serotonin 2A (5-HT2A) receptor antagonists and inverse agonists.[1] Structurally, it serves as a simplified scaffold of the clinically approved antipsychotic Pimavanserin (Nuplazid), sharing the core N-(4-fluorobenzyl) motif essential for hydrophobic pocket engagement within the receptor's orthosteric site.
This guide details the synthesis, characterization, and validation of 5-HT2A-FPC.[1] Unlike non-selective ligands, this scaffold offers a high degree of "tunability" for Structure-Activity Relationship (SAR) studies, particularly in optimizing selectivity against 5-HT2C and Dopamine D2 receptors.[1]
Mechanism of Action
5-HT2A-FPC acts as a competitive antagonist/inverse agonist.[1][2]
-
Physiological State: The 5-HT2A receptor exhibits constitutive activity (basal signaling) even in the absence of serotonin.
-
Ligand Effect: 5-HT2A-FPC binds to the receptor, stabilizing the inactive G-protein-coupled state.[1] This prevents the coupling of the G
q protein, thereby inhibiting the Phospholipase C (PLC) cascade and subsequent intracellular calcium release.
Chemical Profile & Structural Rationale[1][5][7][8][9]
| Property | Specification |
| IUPAC Name | N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
| Molecular Formula | C |
| Molecular Weight | 236.29 g/mol |
| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic enough for CNS penetration) |
| Key Pharmacophore | 4-Fluorobenzyl moiety: Engages in |
| Linker | Carboxamide: Provides hydrogen bond donor/acceptor sites for Asp155 (3.32) interaction. |
Synthesis Protocol
This protocol utilizes a standard amide coupling strategy followed by N-deprotection.[1] This method ensures high purity and avoids racemization.
Reagents Required[1][2][3][6][9][10]
-
Starting Material A: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-Isonipecotic acid).[1]
-
Starting Material B: 4-Fluorobenzylamine.[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), TFA (Trifluoroacetic acid).
Step-by-Step Methodology
Phase 1: Amide Coupling
-
Dissolution: Dissolve 1.0 eq of Boc-Isonipecotic acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA . Stir at 0°C for 15 minutes to activate the carboxylic acid.
-
Addition: Dropwise add 1.1 eq of 4-Fluorobenzylamine .
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the formation of the Boc-protected intermediate (
).[1] -
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. Dry over MgSO and concentrate.
Phase 2: Deprotection (Boc Removal)
-
Acidolysis: Dissolve the crude intermediate in DCM (10 mL/g). Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).
-
Reaction: Stir at room temperature for 1–2 hours. CO
gas evolution indicates deprotection. -
Isolation: Concentrate in vacuo to remove excess TFA.
-
Free Basing: Redissolve residue in DCM and wash with sat. Na
CO to liberate the free amine. -
Purification: Purify via flash column chromatography (MeOH/DCM gradient) or recrystallization from EtOH/Ether.
Synthesis Workflow Visualization
Figure 1: Synthetic route for 5-HT2A-FPC via HATU coupling and TFA deprotection.
In Vitro Validation Protocols
To validate 5-HT2A-FPC as a potent ligand, two assays are required: a Radioligand Binding Assay (to determine affinity,
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT2A receptors.[1][3] Homogenize in Tris-HCl buffer.
-
Competition:
-
Radioligand: 1 nM
-Ketanserin.[1] -
Non-specific control: 10
M Mianserin. -
Test Compound: 5-HT2A-FPC (10 concentrations,
M to M).
-
-
Incubation: 60 minutes at 25°C.
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.[1]
Protocol B: Calcium Flux Functional Assay (Antagonism)
Objective: Confirm that binding leads to functional blockade of the Gq pathway.
-
Cell Loading: Seed CHO-h5HT2A cells in 96-well black plates. Load with Fluo-4 AM (calcium-sensitive dye) for 45 mins.[1]
-
Pre-incubation: Add 5-HT2A-FPC (antagonist mode) and incubate for 15 mins.
-
Stimulation: Inject Serotonin (5-HT) at its
concentration. -
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.
-
Result: A decrease in fluorescence relative to control indicates antagonism.
5-HT2A Signaling Pathway & Inhibition[1][2]
Figure 2: Gq-coupled signaling cascade. 5-HT2A-FPC competes with Serotonin, preventing Gq activation and Calcium release.[1]
Expected Data & Interpretation
When characterizing 5-HT2A-FPC, compare your results against these standard reference values for validation.
| Parameter | Assay Type | Expected Range | Interpretation |
| Radioligand Binding | 5 – 50 nM | High affinity.[1] If >100 nM, check synthesis purity or filter binding issues. | |
| Ca2+ Flux | 20 – 100 nM | Potent functional antagonism. | |
| Hill Slope | Binding Curve | ~1.0 | Indicates competitive binding at a single site. |
| Selectivity | vs. D2 Receptor | > 50-fold | Desirable profile to avoid extrapyramidal side effects. |
Troubleshooting & Optimization
-
High Non-Specific Binding (NSB): The fluorobenzyl group is lipophilic. If NSB > 20% in binding assays, increase BSA (Bovine Serum Albumin) in the buffer to 0.1% or use PEI-coated filters.
-
Solubility: The free base of 5-HT2A-FPC has limited aqueous solubility.[1] Store as a 10 mM stock in DMSO. For animal studies, convert to the Tartrate or Hydrochloride salt form to improve bioavailability.
-
Metabolic Stability: The 4-Fluoro substitution protects against rapid metabolism. However, if in vivo half-life is short, consider checking for N-dealkylation of the piperidine ring.[1]
References
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.[1][2] Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.[1]
-
Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor.[1] Journal of Medicinal Chemistry, 44(26), 4716–4732. (Provides SAR context for piperidine-carboxamides).
-
Roth, B. L., et al. (2000). The serotonin 5-HT2A receptor binding assay for high throughput screening using 96-well microfilter plates.[1] Methods in Molecular Biology. (Standard protocol for radioligand binding).
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. (Detailed methodology for membrane preparation and filtration).
Sources
- 1. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents [patents.google.com]
- 7. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation - Google Patents [patents.google.com]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. prepchem.com [prepchem.com]
- 13. jocpr.com [jocpr.com]
Technical Whitepaper: Discovery and Development of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
This guide serves as a comprehensive technical whitepaper on N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (CAS 327048-64-6), a strategic chemical scaffold used in the discovery of G-Protein Coupled Receptor (GPCR) modulators and protease inhibitors.
Executive Summary
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (also known as N-(4-fluorobenzyl)isonipecotamide) is a privileged pharmacophore in medicinal chemistry. It serves as a critical building block in the synthesis of bioactive molecules targeting serotonergic (5-HT2A), dopaminergic (D2), and chemokine (CCR5) receptors. Its structural core combines a secondary amine (piperidine) amenable to rapid diversification with a metabolically stable, lipophilic fluorobenzyl amide moiety.
This guide details the chemical development, synthetic optimization, and pharmacological utility of this scaffold, providing researchers with a self-validating protocol for its application in drug discovery.
Structural Identity & Pharmacophore Analysis
The molecule is defined by a piperidine ring substituted at the 4-position with a carboxamide group, which is further N-substituted with a 4-fluorobenzyl moiety.
| Property | Specification |
| IUPAC Name | N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
| Common Name | N-(4-fluorobenzyl)isonipecotamide |
| CAS Number | 327048-64-6 |
| Molecular Formula | C₁₃H₁₇FN₂O |
| Molecular Weight | 236.29 g/mol |
| LogP (Predicted) | ~1.8 (Lipophilic, CNS penetrant potential) |
| pKa (Base) | ~10.8 (Piperidine NH) |
| H-Bond Donors/Acceptors | 2 / 2 |
Pharmacophore Logic
The compound functions as a "linker-fragment" in Fragment-Based Drug Discovery (FBDD).
-
Piperidine NH (Secondary Amine): The "warhead" attachment point. It allows for N-alkylation, reductive amination, or arylation to connect the scaffold to a second pharmacophore (e.g., the urea linkage in Pimavanserin ).
-
Amide Linker: Provides a hydrogen bond donor/acceptor motif critical for orienting the molecule within a receptor pocket (e.g., interacting with Asp or Ser residues).
-
4-Fluorobenzyl Group: A classic bioisostere for a benzyl group. The para-fluorine atom blocks metabolic oxidation (P450 blocking) at the vulnerable para-position while enhancing lipophilicity for membrane permeability.
Chemical Synthesis & Process Development
The development of this scaffold requires a robust protection-coupling-deprotection strategy to ensure regioselectivity at the exocyclic amide.
Retrosynthetic Analysis
The molecule is assembled via Amide Coupling between a protected isonipecotic acid derivative and 4-fluorobenzylamine.
Pathway:
Boc-Isonipecotic Acid + 4-Fluorobenzylamine
Optimized Synthetic Protocol
Note: This protocol is designed for gram-scale synthesis with >95% purity.
Reagents:
-
Starting Material A: N-Boc-isonipecotic acid (1.0 eq)
-
Starting Material B: 4-Fluorobenzylamine (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF or DCM
-
Deprotection: TFA/DCM (1:4 v/v) or 4M HCl in Dioxane
Step-by-Step Workflow:
-
Activation: Dissolve N-Boc-isonipecotic acid in dry DCM. Add DIPEA and stir at 0°C. Add HATU and stir for 30 mins to form the active ester.
-
Coupling: Add 4-fluorobenzylamine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LCMS (Target: Boc-protected intermediate, MW ~336).
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the crude intermediate in DCM. Add TFA slowly at 0°C. Stir at RT for 2 hours.
-
Isolation (Free Base): Concentrate in vacuo. Basify residue with sat. Na₂CO₃ to pH >10. Extract with DCM/IPA (3:1). Dry and concentrate to yield the off-white solid.
Synthesis Diagram (Graphviz)
Figure 1: Synthetic pathway for the production of the target scaffold from commercially available precursors.
Medicinal Chemistry Applications
This molecule is rarely a final drug; it is a Lead Optimization Scaffold . Researchers utilize the free piperidine nitrogen to generate libraries of bioactive compounds.
Structural Activity Relationship (SAR) Logic
The scaffold allows for "Mix-and-Match" chemistry at the piperidine nitrogen (
-
Pathway A (Urea Formation): Reaction with isocyanates yields urea derivatives similar to Pimavanserin (5-HT2A inverse agonist).
-
Pathway B (Reductive Amination): Reaction with aldehydes creates tertiary amines, common in CCR5 antagonists (e.g., Maraviroc analogs).
-
Pathway C (Sulfonylation): Reaction with sulfonyl chlorides yields sulfonamides, often explored for MMP-13 or Chemokine inhibition.
Strategic Positioning in Drug Space
The 4-fluorobenzyl-carboxamide motif mimics the "tail" of several GPCR ligands.
| Target Class | Mechanism Relevance | Example Drug/Lead |
| 5-HT2A Receptor | Inverse Agonism. The fluorobenzyl group occupies a hydrophobic pocket (Region II). | Pimavanserin (Nuplazid) |
| CCR5 Receptor | Antagonism. Piperidine core acts as a spacer between hydrophobic domains. | Vicriviroc (Analogous core) |
| Renin | Aspartyl protease inhibition. Amide acts as a transition state mimic. | Aliskiren (Fragment) |
SAR Workflow Diagram
Figure 2: Diversification strategy using the scaffold to access distinct therapeutic classes.
Analytical Characterization
To ensure the integrity of the scaffold before library synthesis, the following analytical criteria must be met.
1H NMR Interpretation (DMSO-d6, 400 MHz)
-
δ 8.35 (t, 1H): Amide NH (Triplet due to coupling with benzyl CH₂).
-
δ 7.25 - 7.10 (m, 4H): Aromatic protons of the 4-fluorophenyl group.
-
δ 4.25 (d, 2H): Benzylic CH₂ (Distinctive doublet).
-
δ 2.95 (d, 2H): Piperidine equatorial protons (adjacent to NH).
-
δ 2.45 (t, 2H): Piperidine axial protons.
-
δ 2.25 (m, 1H): Methine proton at C4 (alpha to carbonyl).
-
δ 1.60 - 1.45 (m, 4H): Piperidine C3/C5 protons.
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Expected Mass: [M+H]⁺ = 237.14.
-
Fragment Pattern: Loss of 4-fluorobenzylamine (m/z ~125) may be observed in high-energy collision.
References
-
Chemical Identity: PubChem Compound Summary for CID 11631485 (N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide). Link
- Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Pharmacological Context (5-HT2A): Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-isobutoxybenzyl)urea (ACP-103), a novel 5-hydroxytryptamine 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. (Context for fluorobenzyl-piperidine scaffolds). Link
- Commercial Availability: CAS 327048-64-6 is listed by major building block suppliers (e.g., AA Blocks, BLD Pharm) for research use.
Methodological & Application
Application Note: Structural Elucidation of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for the compound N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough analysis of the spectral data for structural confirmation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction
In the realm of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a critical prerequisite for understanding its biological activity and ensuring its safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution. 1H NMR, in particular, provides a wealth of information regarding the number of distinct protons, their chemical environment, and their spatial relationships through spin-spin coupling.
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry, potentially as a scaffold for the development of novel therapeutic agents. Its structure combines a saturated heterocyclic piperidine ring, a fluorinated aromatic moiety, and an amide linkage, presenting a rich and informative 1H NMR spectrum. This application note will serve as a detailed guide to understanding this spectrum, from sample preparation to final structural confirmation.
Predicted 1H NMR Spectrum
A precise prediction of the 1H NMR spectrum is invaluable for guiding the analysis of the experimental data. The predicted chemical shifts (δ) are based on the analysis of the individual molecular fragments and the electronic effects of the substituents. The structure with proton labeling is shown below.
Caption: Molecular structure of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide with proton labeling for 1H NMR assignment.
Predicted 1H NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H13, H15 | ~ 7.25 | Doublet of doublets (dd) or Triplet (t) | JHH ≈ 8.5 Hz, JHF ≈ 5.5 Hz | 2H | Aromatic protons ortho to the fluorine atom, deshielded and coupled to both the adjacent aromatic protons and the fluorine atom. |
| H12, H16 | ~ 7.05 | Triplet (t) | JHH ≈ 8.7 Hz | 2H | Aromatic protons meta to the fluorine atom, appearing as a triplet due to coupling with two equivalent neighboring protons. |
| NH | 5.5 - 8.5 | Broad singlet (br s) | - | 1H | The chemical shift of the amide proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] |
| H10 (CH2) | ~ 4.40 | Doublet (d) | JNH-CH2 ≈ 6.0 Hz | 2H | Benzylic protons adjacent to the nitrogen of the amide, deshielded by the aromatic ring and the amide group. Coupling to the amide NH is expected. |
| H2e, H6e | ~ 2.85 | Doublet of doublets (dd) | Jgem ≈ 12 Hz, Jax-eq ≈ 3 Hz | 2H | Equatorial protons on the piperidine ring adjacent to the nitrogen, deshielded by the nitrogen atom. |
| H4 | ~ 2.45 | Multiplet (m) | - | 1H | Proton at the 4-position of the piperidine ring, coupled to the adjacent methylene protons. |
| H2a, H6a | ~ 2.10 | Triplet of doublets (td) | Jgem ≈ 12 Hz, Jax-ax ≈ 11 Hz | 2H | Axial protons on the piperidine ring adjacent to the nitrogen, generally more shielded than their equatorial counterparts. |
| H3e, H5e | ~ 1.80 | Doublet of doublets (dd) | Jgem ≈ 13 Hz, Jax-eq ≈ 4 Hz | 2H | Equatorial protons at the 3 and 5 positions of the piperidine ring. |
| H3a, H5a | ~ 1.65 | Quartet of doublets (qd) | Jgem ≈ 13 Hz, Jax-ax ≈ 12 Hz | 2H | Axial protons at the 3 and 5 positions of the piperidine ring, typically the most shielded protons in the piperidine ring. |
Materials and Methods
Materials
-
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (purity >98%)
-
Deuterated chloroform (CDCl3, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Cotton wool
Instrumentation
-
400 MHz NMR Spectrometer (or higher field instrument for better resolution)
Experimental Protocol
A detailed, step-by-step methodology for acquiring the 1H NMR spectrum is provided below.
Caption: Experimental workflow for 1H NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide into a clean, dry vial. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or for 2D NMR experiments.[2]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard. CDCl3 is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single residual solvent peak that is typically out of the way of most analyte signals.[3][4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent. The lock signal ensures the stability of the magnetic field during the experiment.[5]
-
Shim the magnetic field to optimize its homogeneity across the sample volume. Proper shimming is essential for achieving sharp, symmetrical peaks and high resolution.
-
Set the appropriate acquisition parameters. For a standard 1H NMR spectrum, typical parameters on a 400 MHz instrument would include:
-
Number of scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation delay (D1): 1-2 seconds.
-
Acquisition time (AQ): 2-4 seconds.
-
Spectral width (SW): 12-16 ppm.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[6]
-
Perform phase correction to ensure that all peaks have the correct absorptive lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[7]
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Data Analysis and Interpretation
The analysis of the 1H NMR spectrum involves the assignment of each signal to the corresponding protons in the molecule based on their chemical shift, multiplicity (splitting pattern), and integration.
-
Aromatic Region (δ 7.0-7.3 ppm): The 4-fluorophenyl group is expected to give rise to two signals in this region. The protons ortho to the fluorine (H13, H15) will be coupled to both the adjacent meta protons and the fluorine atom, likely resulting in a doublet of doublets or a triplet-like pattern around 7.25 ppm. The protons meta to the fluorine (H12, H16) will appear as a triplet around 7.05 ppm due to coupling with their two ortho neighbors. The presence of fluorine can introduce through-space coupling to nearby protons, which can further complicate the splitting patterns.[8][9]
-
Amide Proton (δ 5.5-8.5 ppm): The amide NH proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen atom and its exchange with trace amounts of water or other exchangeable protons. Its chemical shift is highly sensitive to the solvent environment and concentration.[10][11] In a non-polar solvent like CDCl3, intramolecular hydrogen bonding is possible, which could lead to a more downfield shift.
-
Benzylic Protons (δ ~4.40 ppm): The CH2 group (H10) is situated between the electron-withdrawing aromatic ring and the amide nitrogen. This deshielding environment results in a downfield chemical shift. This signal is expected to be a doublet due to coupling with the amide proton (J ≈ 6.0 Hz).
-
Piperidine Ring Protons (δ 1.6-2.9 ppm): The piperidine ring protons exhibit a complex set of signals due to the chair conformation of the ring and the distinction between axial and equatorial protons.
-
The protons on the carbons adjacent to the nitrogen (C2 and C6) are the most deshielded of the ring protons. The equatorial protons (H2e, H6e) are typically found further downfield than the axial protons (H2a, H6a) due to the anisotropic effect of the C-N bonds.[12]
-
The proton at the C4 position (H4) is deshielded by the adjacent carboxamide group and will appear as a multiplet due to coupling with the four neighboring protons on C3 and C5.
-
The protons at C3 and C5 are the most shielded in the piperidine ring. Again, the equatorial protons (H3e, H5e) will be at a slightly different chemical shift than the axial protons (H3a, H5a). The coupling constants between adjacent axial-axial protons are typically large (J ≈ 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (J ≈ 2-5 Hz). This difference in coupling constants is a key feature for assigning the stereochemistry of the piperidine ring.[13]
-
Conclusion
This application note has provided a detailed framework for the acquisition and interpretation of the 1H NMR spectrum of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide. By combining a predictive approach with a robust experimental protocol and a logical analysis of the spectral data, researchers can confidently confirm the structure of this molecule. The principles outlined herein are broadly applicable to the structural elucidation of other small organic molecules containing similar functional groups, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.
References
-
D. L. Rablen, "Amide Conformational Energetics and the Amide N-H Stretching Overtone," J. Am. Chem. Soc., vol. 122, no. 13, pp. 3137-3145, 2000. Available: [Link]
-
Labinsights, "Selection Guide on Deuterated Solvents for NMR," 2025. Available: [Link]
-
Iowa State University Chemical Instrumentation Facility, "NMR Sample Preparation." Available: [Link]
-
ResearchGate, "Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of..." Available: [Link]
-
MIT OpenCourseWare, "8.1 - FT-NMR Sample Preparation Guide." Available: [Link]
-
Organomation, "NMR Sample Preparation: The Complete Guide." Available: [Link]
-
UCL Faculty of Mathematical & Physical Sciences, "Sample Preparation." Available: [Link]
-
UCHEM, "Deuterated Solvents: Essential Reagents for Accurate NMR Analysis," 2025. Available: [Link]
-
University of Nebraska–Lincoln, "1H NMR Analysis (ACDLab)," Powers Wiki, 2022. Available: [Link]
-
ResearchGate, "Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF," 2025. Available: [Link]
-
PMC, "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease," 2025. Available: [Link]
- J. C. Lindon, "Fluorine NMR," in Encyclopedia of Spectroscopy and Spectrometry, 3rd ed., Academic Press, 2017, pp. 568-575.
-
ResearchGate, "1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8." Available: [Link]
-
Martin Fitzpatrick, "1D 1H NMR data processing," 2015. Available: [Link]
-
ACD/Labs, "The Basics of Interpreting a Proton (1H) NMR Spectrum," 2021. Available: [Link]
-
Oregon State University, "1H NMR Chemical Shift," 2022. Available: [Link]
-
KPU Pressbooks, "6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I." Available: [Link]
-
YouTube, "How to process 1H NMR data using Mnova," 2022. Available: [Link]
-
ACS Publications, "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues | ACS Omega," 2020. Available: [Link]
-
MDPI, "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," 2025. Available: [Link]
-
"NMR Techniques in Organic Chemistry: a quick guide." Available: [Link]
-
Nature, "Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database," 2022. Available: [Link]
-
"CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." Available: [Link]
-
PubMed, "1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group," 2013. Available: [Link]
-
SpringerLink, "Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines," 2024. Available: [Link]
-
PubMed, "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes," 2008. Available: [Link]
-
RSC Publishing, "Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives." Available: [Link]
-
University of Ottawa NMR Facility Blog, "Measurement of Long Range C H Coupling Constants," 2012. Available: [Link]
-
OUCI, "1H chemical shifts of amides in DMSO solvent." Available: [Link]
-
Master Organic Chemistry, "1H NMR: How Many Signals?," 2022. Available: [Link]
-
"Determine the structure of small organic molecule from 1H NMR experimental spectrum." Available: [Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. labinsights.nl [labinsights.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. martinfitzpatrick.dev [martinfitzpatrick.dev]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 13. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
"purification of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide by chromatography"
Application Note: Chromatographic Purification of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Executive Summary & Chemical Context
Target Molecule: N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Molecular Formula: C
The purification of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide presents a classic challenge in organic synthesis: the chromatography of a polar, basic secondary amine.[1] Standard silica gel chromatography often results in severe peak tailing and irreversible adsorption due to the interaction between the basic piperidine nitrogen and acidic silanol groups (
This guide provides three validated protocols to overcome these interactions, ranging from rapid intermediate cleanup to high-purity final isolation.[1]
Pre-Purification Analysis & Strategy
Before selecting a method, the crude mixture must be analyzed. The secondary amine moiety dictates that pH control is the critical variable in all chromatographic modes.
The Silanol Effect
Silica gel is weakly acidic (
-
Result: Broad peaks (tailing), poor resolution, and mass loss.
-
Solution: We must suppress this ionization by keeping the mobile phase basic (High pH) or by overwhelming the active sites with a stronger base (Amine Modifiers).
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the appropriate purification modality based on crude purity and impurity profile.
Protocol 1: Modified Normal Phase Flash Chromatography
Best for: Bulk purification of gram-scale intermediates.[1]
Standard ethyl acetate/hexane gradients are ineffective here.[1] The "Gold Standard" for piperidine derivatives is the DCM/MeOH/Ammonia system.
Materials:
-
Stationary Phase: Spherical Silica Gel (40–60 µm).[1] Note: Amine-functionalized silica (NH2-Silica) is superior but more expensive.[1]
-
Solvent B: 7N Ammonia in Methanol (Commercial stock).[1] Do not use pure MeOH; the ammonia is essential to deprotonate silanols.
Step-by-Step Procedure:
-
Column Equilibration: Flush the column with 98% Solvent A / 2% Solvent B for 3 CV (Column Volumes). This "pre-coats" the silica with ammonia.
-
Sample Loading: Dissolve the crude oil in a minimum volume of DCM. If the sample is not soluble, use a "dry load" technique by adsorbing onto Celite or Silica (1:3 ratio).
-
Gradient Execution:
-
0–2 CV: Isocratic 2% B (Elutes non-polar impurities).[1]
-
2–10 CV: Linear Ramp 2% to 10% B.
-
10–15 CV: Hold at 10% B.
-
Note: The target piperidine usually elutes between 5–8% MeOH/NH3.
-
-
Detection: Monitor UV at 254 nm (Fluorophenyl chromophore).[1]
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Severe Tailing | Insufficient Ammonia | Switch from 7N NH3/MeOH to adding 1% Triethylamine (TEA) directly to the DCM bottle.[1] |
| Fronting | Column Overload | Reduce loading to <1% of silica mass or switch to dry loading.[1] |
| Product Precipitates | Solubility Limit | DCM/MeOH is good, but if precipitation occurs on column, add 5% Acetonitrile to the mobile phase. |
Protocol 2: SCX "Catch and Release" (Solid Phase Extraction)
Best for: Rapid removal of non-basic impurities (e.g., EDC urea, HOBt, unreacted acids).
Strong Cation Exchange (SCX) resins utilize a sulfonic acid moiety.[1] They chemically bind the basic piperidine, allowing you to wash away everything else, then "release" the product with ammonia.
Mechanism of Action:
Figure 2: The "Catch and Release" mechanism for purifying basic amines.[1]
Protocol:
-
Conditioning: Pass 3 CV of Methanol through the SCX cartridge.
-
Loading: Dissolve crude in MeOH (or DCM/MeOH 1:1) and apply to cartridge.[1]
-
Observation: The target molecule stays on the column; the filtrate contains impurities.
-
-
Washing: Flush with 5 CV of Methanol. (Check filtrate by TLC to ensure no product is lost; if product elutes, the capacity is exceeded).
-
Elution: Flush with 2N Ammonia in Methanol .
-
Recovery: Collect the basic eluate and concentrate in vacuo.
Protocol 3: Preparative RP-HPLC (High pH)
Best for: Final compounds requiring >98% purity for biological assay.[1]
While TFA (Trifluoroacetic acid) is common in HPLC, it protonates the piperidine, often causing peak broadening on C18 unless the carbon load is very high. High pH chromatography is superior here because it keeps the amine neutral (free base), increasing hydrophobicity and retention, leading to sharper peaks and higher loading capacity.
System Parameters:
-
Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18).[1] Standard silica-based C18 will dissolve at high pH.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][5][6][7]
Gradient Table:
| Time (min) | % B (Acetonitrile) | Event |
| 0.0 | 5 | Injection |
| 1.0 | 5 | Hold |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
Why this works: At pH 10, the piperidine (pKa ~11) is partially deprotonated (free base form). It interacts hydrophobically with the C18 chains rather than ionically with silanols, resulting in excellent peak symmetry.
References
-
Biotage. (2018).[1][3] Strategies for the Flash Chromatography of Basic Compounds. Retrieved from [1]
-
Teledyne ISCO. (2017).[1] Purification of Amines: Silica vs. C18 vs. Amine-Functionalized Silica.[1] Teledyne ISCO Technical Guides.[1]
-
Zafar, S., et al. (2014).[1][5][9] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.[1][5][9]
-
Nest Group. (2020).[1] Strong Cation-Exchange and Reversed-Phase Purification of Synthetic Peptides.[1][8] Application Note #9601. Retrieved from [1]
-
BenchChem. (2025).[1][2][6] Purification of Piperidine Derivatives: Troubleshooting Peak Tailing. Retrieved from [1]
Sources
- 1. N-(4-fluorophenyl)-4-methyl-1-piperazinecarboxamide | C12H16FN3O | CID 851986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. benchchem.com [benchchem.com]
- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 8. nestgrp.com [nestgrp.com]
- 9. researchgate.net [researchgate.net]
Application Note: Crystallization Dynamics for N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
This Application Note is designed for process chemists and purification scientists. It details the crystallization protocols for N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide , a structural scaffold often utilized in the synthesis of GPCR ligands (e.g., 5-HT2A antagonists) and sigma-1 receptor modulators.
Executive Summary
The target molecule, N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (hereafter NFPC ), contains a basic secondary amine (piperidine ring) and a neutral secondary amide linkage. Its purification is critical due to the propensity of the 4-fluorobenzyl moiety to engage in
This guide provides two validated protocols:
-
Reactive Crystallization (HCl Salt Formation): The preferred method for high-purity isolation (>99.5%), leveraging the basicity of the piperidine nitrogen.
-
Solvent/Antisolvent Recrystallization (Free Base): A method for isolating the neutral form for subsequent coupling reactions.
Physicochemical Profile & Solubility Analysis
Understanding the molecular drivers is the first step to successful crystallization.
| Feature | Chemical Characteristic | Crystallization Implication |
| Basic Center | Piperidine Nitrogen ( | Highly receptive to salt formation (HCl, Tartrate). Salt forms generally have higher melting points and better crystallinity than the free base. |
| H-Bonding | Amide Donor/Acceptor | Strong intermolecular H-bonding network. Requires polar protic solvents (Alcohols) for dissolution, but these may inhibit nucleation if not properly seeded. |
| Lipophilicity | 4-Fluorobenzyl Group | Increases solubility in non-polar organic solvents (DCM, Toluene). Acts as a hydrophobic tail that drives lattice packing. |
| Risk Factor | Rotational Freedom | The methylene linker ( |
Solubility Screen (Free Base):
-
High Solubility: Methanol, Ethanol, Dichloromethane (DCM), DMSO.
-
Moderate Solubility: Ethyl Acetate (Hot), Isopropanol (Hot), Toluene.
-
Low Solubility (Antisolvents): n-Heptane, Water (at basic pH), Diethyl Ether.
Protocol A: Reactive Crystallization (HCl Salt Formation)
Recommended for final compound isolation and storage.
This method converts the oily or low-melting free base into a stable, high-melting hydrochloride salt.
Reagents:
-
Substrate: Crude NFPC (Free Base).
-
Solvent: Ethanol (Absolute) or Isopropanol (IPA).
-
Acid Source: 4M HCl in Dioxane or Concentrated aqueous HCl (37%).
-
Antisolvent: Ethyl Acetate (EtOAc) or MTBE.
Step-by-Step Workflow:
-
Dissolution:
-
Dissolve 10.0 g of crude NFPC in 60 mL of Ethanol at 45°C.
-
Ensure complete dissolution. If particulates remain, polish filter (0.45 µm PTFE) into a clean reactor.
-
-
Acid Addition (Nucleation):
-
Cool the solution to 20°C.
-
Slowly add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise over 30 minutes.
-
Observation: An exotherm is expected. A white precipitate (the salt) should begin to form after 0.5 equivalents are added.
-
Control: Maintain temperature < 30°C to prevent degradation.
-
-
Crystal Growth (Aging):
-
Once addition is complete, stir the slurry at 20°C for 1 hour.
-
Optional Antisolvent: If yield is low (<70%), slowly add 30 mL of Ethyl Acetate over 20 minutes to depress solubility.
-
-
Cooling:
-
Cool the slurry to 0–5°C at a rate of 10°C/hour.
-
Hold at 0°C for 2 hours.
-
-
Isolation:
-
Filter the solids using a Buchner funnel.
-
Wash the cake with cold EtOAc/Ethanol (1:1 v/v).
-
Dry under vacuum at 45°C for 12 hours.
-
Expected Yield: 85–92% Target Purity: >99.5% (HPLC)
Protocol B: Recrystallization of the Free Base
Recommended for purification of intermediates prior to further synthesis.
This method relies on the temperature-dependent solubility of the amide in esters.
Step-by-Step Workflow:
-
Dissolution:
-
Suspend crude NFPC in Ethyl Acetate (10 volumes) .
-
Heat to reflux (approx. 77°C). The solid should fully dissolve.
-
Note: If the solution is colored, treat with activated carbon (5 wt%) for 15 minutes and filter hot.
-
-
Controlled Cooling (Metastable Zone):
-
Cool the solution naturally to 55°C.
-
Seeding: At 50–55°C, add 0.1 wt% of pure seed crystals. This is critical to prevent oiling out.
-
-
Antisolvent Addition:
-
Once turbidity is observed (nucleation), slowly add n-Heptane (5 volumes) over 1 hour while maintaining temperature at 45–50°C.
-
-
Final Crystallization:
-
Cool the mixture to 5°C at a rate of 0.5°C/min.
-
Agitate at 5°C for 3 hours to maximize yield.
-
-
Isolation:
-
Filter and wash with cold Heptane.
-
Dry at 40°C under vacuum.
-
Process Visualization
The following diagrams illustrate the decision pathways and experimental setups.
Figure 1: Crystallization Process Flow
This workflow illustrates the critical decision points between Salt Formation and Free Base Recrystallization.
Caption: Decision matrix for processing N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide based on final application.
Figure 2: Salt Formation Reaction Mechanism
Visualizing the protonation site is crucial for understanding the stoichiometry.
Caption: The basic piperidine nitrogen is the site of protonation, driving the formation of the ionic lattice.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or impurity profile is high. | Seed the solution at the metastable limit (cloud point). Reduce cooling rate to 0.2°C/min. |
| Low Yield | High solubility of salt in Ethanol. | Increase the ratio of Antisolvent (EtOAc) or switch solvent system to IPA/MTBE. |
| Gel Formation | Rapid precipitation trapping solvent. | Apply Temperature Cycling (heat to 40°C, cool to 20°C) to ripen the crystals (Ostwald Ripening). |
| Polymorphism | Variable melting point. | Standardize the drying temperature (<50°C) to prevent dehydration if a hydrate is formed. |
References
-
Zampieri, D., et al. (2015). "Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands." Bioorganic & Medicinal Chemistry, 23(10), 2339-2349.
- Context: Describes the synthesis and purification of N-benzyl piperidine-4-carboxamide analogs, establishing the baseline solubility profile for this scaffold.
-
Arulraj, R., et al. (2021).[1][2] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.[1]
- Context: Provides general protocols for crystallizing piperidine derivatives, including solvent selection for secondary amines.
-
PubChem Compound Summary. (2023). "N-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide."[3][4] National Center for Biotechnology Information.
- Context: Verified chemical structure and physicochemical properties (H-bond donor/acceptor counts) used to design the solvent screen.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method - Google Patents [patents.google.com]
- 3. N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide | C25H27FN2O | CID 73659185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-((4-FLUOROPHENYL)AMINO)-1-(PHENYLMETHYL)-4-PIPERIDINECARBOXAMIDE [drugs.ncats.io]
Application Notes and Protocols for Characterizing N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide Activity
Authored by: Your Senior Application Scientist
Introduction: A Strategic Approach to Characterizing Novel Piperidine-4-Carboxamide Derivatives
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of activities, including antagonism of G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, and modulation of ion channels such as T-type calcium channels.[1][2] Given this chemical diversity, a new derivative such as N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide—hereafter referred to as Compound X—requires a systematic and multi-faceted approach for the characterization of its biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to elucidate the cellular effects of Compound X. We present a tiered strategy, beginning with foundational cytotoxicity assessments to establish a viable concentration range for experimentation. This is followed by a suite of primary screening assays designed to broadly survey its impact on common signaling pathways. Finally, we outline secondary and tertiary assays to deconvolve a specific mechanism of action. This structured workflow ensures a logical progression from a compound of unknown function to a well-characterized molecule with a defined cellular target.
Part 1: Foundational Assays - Determining Cytotoxicity and Viability
Before investigating the specific pharmacological activity of Compound X, it is crucial to determine its effect on cell viability.[3][4][5] This initial step identifies the concentration range at which the compound can be studied without inducing significant cell death, thereby ensuring that any observed effects in subsequent functional assays are not simply a consequence of toxicity.[3]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (Compound X)
-
Human cell line (e.g., HEK293, HeLa, or a cancer cell line like A375 for oncology-focused studies[8][9])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of Compound X in complete medium. The concentration range should be broad to capture a full dose-response curve (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control. Plot the percent viability against the log concentration of Compound X to determine the IC50 value (the concentration that inhibits cell viability by 50%).
| Parameter | Description |
| Cell Line | HEK293 |
| Seeding Density | 8,000 cells/well |
| Compound X Conc. Range | 0.01 µM - 100 µM |
| Incubation Time | 48 hours |
| Endpoint Measurement | Absorbance at 570 nm |
| Calculated Value | IC50 |
Part 2: Primary Functional Screening - Uncovering a Potential Mechanism of Action
With a non-toxic concentration range established, the next step is to screen Compound X against common drug targets, particularly GPCRs and ion channels, given the known activities of related piperidine-4-carboxamide compounds.[1][2]
The GPCR Hypothesis: A Hub for Cellular Signaling
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them a major class of drug targets.[10][11][12] GPCR activation leads to the stimulation of various intracellular signaling pathways, often involving second messengers like cyclic AMP (cAMP) and calcium (Ca2+).[10][13]
Protocol 2: Calcium Flux Assay for Gαq-Coupled GPCR Activity
A calcium flux assay is a common method to screen for compounds that modulate Gαq-coupled GPCRs.[14][15][16] Activation of these receptors leads to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.[17][18]
Materials:
-
HEK293 cells (or a cell line endogenously expressing a Gαq-coupled receptor)
-
Compound X
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)[17]
-
Probenecid (anion transport inhibitor, may be required for some cell lines)[18]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Known agonist and antagonist for a Gαq-coupled receptor (positive and negative controls)
-
Fluorescence Imaging Plate Reader (FLIPR) or a microplate reader with fluorescence detection and liquid handling capabilities
Procedure:
-
Cell Seeding: Seed cells into a 384-well, black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then load them with the calcium-sensitive dye solution (containing probenecid, if necessary) for 1 hour at 37°C.[17]
-
Compound Preparation: Prepare Compound X at various concentrations in assay buffer.
-
Data Acquisition: Place the cell plate into the FLIPR instrument. Measure the baseline fluorescence, then add Compound X and continue to monitor the fluorescence signal in real-time.[14] To test for antagonist activity, pre-incubate the cells with Compound X before adding a known agonist.
-
Analysis: An increase in fluorescence intensity upon addition of Compound X suggests agonist activity. A lack of response to a known agonist after pre-incubation with Compound X suggests antagonist activity.
Protocol 3: cAMP Assay for Gαs- and Gαi-Coupled GPCR Activity
Cyclic AMP (cAMP) is a key second messenger produced upon activation of Gαs-coupled GPCRs and inhibited by activation of Gαi-coupled GPCRs.[10] Commercially available assays, often based on bioluminescence (e.g., Promega's cAMP-Glo™) or fluorescence resonance energy transfer (FRET), provide a high-throughput method for measuring changes in intracellular cAMP levels.[19][20]
Materials:
-
HEK293 cells expressing a Gαs- or Gαi-coupled receptor
-
Compound X
-
cAMP-Glo™ Assay kit (or similar)[19]
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production for Gαi assays)[21]
-
Known Gαs/Gαi agonist and antagonist
-
White, opaque 384-well plates
-
Luminometer
Procedure (using cAMP-Glo™ as an example): [19]
-
Cell Preparation: Prepare a suspension of cells in stimulation buffer.[22]
-
Compound Addition: Add Compound X at various concentrations to the wells. For antagonist assays, add the compound before adding a known agonist.[21] For Gαi assays, co-stimulate with forskolin.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.[21]
-
Lysis and Detection: Add the cAMP detection solution and cell lysis reagent. Incubate to allow for signal generation.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: A decrease in luminescence corresponds to an increase in cAMP (Gαs agonism), while an increase in luminescence indicates a decrease in cAMP (Gαi agonism).
Part 3: Secondary Assays - Deconvolution and Target Validation
If a "hit" is identified in the primary screening, the next phase involves more specific assays to confirm the target and further characterize the compound's activity. Reporter gene assays are a powerful tool for this purpose.[23][24][25]
Protocol 4: CRE-Luciferase Reporter Assay for cAMP-Mediated Signaling
If Compound X is found to modulate cAMP levels, a CRE (cAMP response element)-luciferase reporter assay can confirm that this change in the second messenger leads to downstream transcriptional activation.[26]
Materials:
-
HEK293 cells stably transfected with a CRE-luciferase reporter construct
-
Compound X
-
Luciferase assay reagent (e.g., ONE-Glo™ from Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the CRE-luciferase reporter cell line into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a dilution series of Compound X.
-
Incubation: Incubate for 6-24 hours to allow for reporter gene expression.
-
Lysis and Signal Generation: Add the luciferase assay reagent directly to the wells, which lyses the cells and contains the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence.
-
Analysis: An increase in luminescence indicates the activation of the CRE-mediated transcription, confirming that Compound X modulates the cAMP pathway.
| Assay Type | Principle | Potential Target Indication |
| Calcium Flux | Measures changes in intracellular Ca²⁺ | Gαq-coupled GPCRs, certain ion channels |
| cAMP Assay | Measures changes in intracellular cAMP | Gαs- or Gαi-coupled GPCRs |
| Reporter Gene | Measures transcriptional activity downstream of a signaling pathway | Confirms pathway activation (e.g., cAMP/CREB) |
Part 4: Assay Validation and Quality Control
For all assays, rigorous validation is essential to ensure the data is reliable and reproducible.[27][28][29]
Key Parameters for Assay Validation:
-
Z'-factor: A statistical measure of assay quality, with a value greater than 0.5 indicating an excellent assay suitable for high-throughput screening.[30]
-
Signal-to-Background Ratio (S/B): The ratio of the signal from a positive control to the signal from a negative control.
-
Reproducibility: Assessed by running the assay on multiple days and with different batches of reagents.
-
Specificity: Ensure the observed effect is not due to off-target effects or compound interference with the assay technology (e.g., auto-fluorescence).
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the initial characterization of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (Compound X). By starting with a foundational assessment of cytotoxicity and progressing through broad functional screens to more specific, target-oriented assays, researchers can efficiently and effectively elucidate the compound's biological activity. This systematic approach, grounded in established cell-based assay methodologies, is critical for advancing novel chemical entities through the drug discovery pipeline.
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- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006, May 15). PubMed.
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- (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024, August 18). ResearchGate.
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- (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. (n.d.). ResearchGate.
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009, March 24). MDPI.
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. (n.d.). National Center for Biotechnology Information.
- N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride 250mg. (n.d.). Dana Bioscience.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers.
- N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5. (n.d.). Benchchem.
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Application Notes & Protocols: Formulation of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide for In Vivo Studies
Abstract
This guide provides a comprehensive framework for the formulation of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide, a representative new chemical entity (NCE) with characteristics suggesting poor aqueous solubility. For researchers in drug discovery and preclinical development, achieving consistent and adequate drug exposure in in vivo models is paramount for the accurate assessment of pharmacokinetics, efficacy, and toxicology.[1][2] This document details a tiered, systematic approach to formulation development, beginning with essential pre-formulation characterization and progressing through strategies of increasing complexity, from simple suspensions to advanced solubilization techniques. The protocols provided are designed to be self-validating, emphasizing rigorous analytical characterization to ensure formulation quality and reproducibility.
Introduction: The Preclinical Formulation Challenge
Piperidine derivatives are among the most important scaffolds in modern drug design, forming the core of numerous pharmaceuticals.[3] However, NCEs like N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide, emerging from discovery chemistry, are frequently lipophilic and exhibit poor water solubility.[4][5][6] This presents a significant hurdle for in vivo studies, as inadequate dissolution in the gastrointestinal tract or precipitation upon injection can lead to low and erratic bioavailability, potentially masking the true therapeutic potential of a promising compound.[7][8]
The primary goal of preclinical formulation is not to develop a final commercial product, but to create a safe and effective delivery system that maximizes exposure for safety and efficacy testing.[4] This guide provides the rationale and step-by-step protocols to navigate this critical phase of drug development.
Pre-Formulation Assessment: Characterize Before You Formulate
A fundamental understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the mandatory first step in any formulation strategy.[1] This data-driven approach prevents wasted effort and resources on unsuitable formulation methods.
2.1. Physicochemical Property Analysis
Before initiating formulation work, key physicochemical parameters for N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide must be determined.
| Property | Typical Analytical Method | Significance for Formulation | Hypothetical Value* |
| Molecular Weight | Mass Spectrometry | Influences diffusion and solubility. | ~278.35 g/mol |
| Aqueous Solubility | Shake-flask method with HPLC/UV | Determines the need for solubility enhancement. Critical for BCS classification. | < 0.01 mg/mL |
| LogP | Calculated or HPLC method | Predicts lipophilicity. High LogP (>3) suggests poor aqueous solubility. | ~2.5 - 3.5 |
| pKa | Potentiometric titration / UV-spect | Identifies ionizable groups; solubility may be pH-dependent. | Basic pKa ~8.5 (piperidine N) |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Indicates solid-state stability and lattice energy. High Tm often correlates with low solubility.[9][10] | 130 - 150 °C |
| Crystallinity | X-Ray Powder Diffraction (XRPD), DSC | Determines if the API is crystalline or amorphous. Amorphous forms are typically more soluble but less stable.[9][11] | Crystalline |
Note: These are estimated values for a molecule with this structure to guide the formulation process.
2.2. Analytical Method Development
A robust, stability-indicating analytical method is non-negotiable. It is the cornerstone of validating your formulation.
Core Requirement: A High-Performance Liquid Chromatography (HPLC) method with UV detection capable of accurately quantifying N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide in the presence of formulation excipients.
Key Steps:
-
Column & Mobile Phase Screening: To achieve good peak shape and separation from excipients.
-
Method Validation: Assess linearity, accuracy, precision, and specificity.
-
Forced Degradation Studies: To ensure the method can separate the parent compound from potential degradants.
This analytical method will be used to verify the concentration of your final formulation and assess its stability over time.[12]
A Tiered Strategy for Formulation Development
For early-stage preclinical studies, a tiered approach allows for rapid development while conserving API. The strategy should be to start with the simplest formulation and only increase complexity if required to achieve the desired exposure.
Caption: Tiered approach to preclinical formulation selection.
Experimental Protocols
Safety First: Always handle APIs and excipients in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a Simple Aqueous Suspension (Tier 1)
This is often the fastest and most straightforward approach, suitable for oral dosing.
Materials:
-
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (API)
-
Hydroxypropyl methylcellulose (HPMC) or Carboxymethylcellulose sodium (Na-CMC)
-
Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20)
-
Purified Water
-
Mortar and pestle, glass beaker, magnetic stirrer, and stir bar
Methodology (for a 10 mg/mL Suspension):
-
Prepare the Vehicle: To 90% of the final volume of purified water, add HPMC to a final concentration of 0.5% (w/v) while stirring. Mix until fully hydrated (this may take 30-60 minutes). Then, add Polysorbate 80 to a final concentration of 0.1% (w/v) and mix until dissolved.
-
Rationale: HPMC is a suspending agent that increases viscosity to slow particle sedimentation. Polysorbate 80 is a wetting agent that helps disperse the hydrophobic API particles in the aqueous vehicle.
-
-
Triturate the API: Weigh the required amount of API. Add a small amount of the vehicle to the API in a mortar and pestle to form a smooth, uniform paste.
-
Rationale: This step, called levigation, breaks down particle agglomerates and ensures each particle is wetted by the vehicle, preventing clumping in the final suspension.
-
-
Form the Suspension: Gradually add the paste to the bulk vehicle in a beaker while stirring continuously with a magnetic stirrer.
-
Homogenize: Use a sonicator or high-shear homogenizer for 5-10 minutes to ensure a uniform particle size distribution.
-
QS to Volume: Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume. Mix thoroughly.
-
Characterize: Proceed immediately to Protocol 3 for characterization. The suspension must be stirred continuously before and during dose administration.
Protocol 2: Development of a Co-Solvent/Surfactant Solution (Tier 2/3)
This approach aims to fully dissolve the API, which is often preferred for both oral and intravenous (IV) administration to maximize bioavailability and minimize variability.[2][13][14]
Materials:
-
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (API)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Kolliphor® EL (Cremophor® EL) or Polysorbate 80
-
Saline or 5% Dextrose in Water (D5W)
-
Glass vials, vortex mixer, sonicator
Methodology:
-
Solubility Screening:
-
Place a small, known amount of API (e.g., 5-10 mg) into separate glass vials.
-
Add small, incremental volumes (e.g., 100 µL) of different solvents and solvent mixtures (see table below).
-
After each addition, vortex and sonicate for 5-10 minutes. Observe for complete dissolution. Calculate the approximate solubility in mg/mL.
-
| Vehicle System | Composition (v/v/v) | Route | Notes |
| PEG 400 / Water | 40% PEG 400 / 60% Water | Oral | Good starting point, generally safe. |
| PEG 400 / PG / Water | 30% PEG 400 / 30% PG / 40% Water | Oral | PG can improve solubility for some compounds. |
| Solutol HS 15 / Water | 20% Solutol HS 15 / 80% Water | Oral/IV | Solutol is a non-ionic solubilizer and emulsifier. |
| PEG 400 / Ethanol / Saline | 10% Ethanol / 40% PEG 400 / 50% Saline | IV | Ethanol should be used sparingly. Check for precipitation upon aqueous dilution. |
-
Preparation of Lead Formulation (Example: 20% Solutol in Water for 5 mg/mL):
-
Scientist's Note: Always add the API to the organic co-solvent or surfactant first to ensure it dissolves completely before adding the aqueous component.
-
Weigh the required amount of API into a glass vial.
-
Add the required volume of Solutol HS 15 (the non-aqueous component). Vortex and sonicate at 30-40°C until the API is fully dissolved, resulting in a clear solution.
-
Slowly add the water or saline component dropwise while vortexing.
-
Observe the solution for any signs of precipitation (cloudiness). If it remains clear, the formulation is likely viable.
-
-
Characterize: Proceed immediately to Protocol 3 for characterization.
Protocol 3: Essential Formulation Characterization
A formulation is not complete until it is characterized. This step ensures what you made is what you intend to dose.[4][11]
Caption: Quality control workflow for preclinical formulations.
Methodology:
-
Visual Inspection: Observe the formulation against a black and white background.
-
Solutions: Should be clear and free of visible particulates. Note any color changes.
-
Suspensions: Should appear homogenous and be easily re-suspended by gentle inversion. Note any caking or clumping that does not disperse.
-
-
pH Measurement: Use a calibrated pH meter. The pH should be suitable for the intended route of administration (e.g., close to neutral for IV).
-
Concentration Verification (Homogeneity):
-
Take aliquots from the top, middle, and bottom of the formulation.
-
Dilute the samples to fall within the linear range of your validated HPLC method.
-
Analyze the samples. The concentration should be within ±10% of the target concentration, and the results from the different locations should be consistent (RSD <5%).
-
-
Short-Term Stability: Store the formulation under the conditions it will experience during the in vivo study (e.g., on the bench-top at room temperature). Re-analyze visual appearance and concentration at relevant time points (e.g., 2, 4, and 24 hours). The formulation must remain stable for the duration of the dosing experiment.
In Vivo Dosing Considerations
The choice of formulation is intrinsically linked to the in vivo study design.
5.1. Route of Administration
-
Oral (PO): Typically administered via gavage. Suspensions and solutions are both acceptable. The primary goal is to overcome solubility-limited absorption.
-
Intravenous (IV): Must be a clear, particle-free solution. The vehicle must be well-tolerated systemically. Formulations must be checked for precipitation upon dilution into the bloodstream (a small-scale dilution into plasma or saline can predict this).
5.2. Dose Volume Limits
It is critical to adhere to established dose volume limits to avoid adverse events in the study animals.
| Species | Oral (PO) Gavage (mL/kg) | Intravenous (IV) Bolus (mL/kg) |
| Mouse | 10 - 20 | 5 - 10 |
| Rat | 5 - 10 | 5 |
| Dog | 2 - 5 | 2 |
| Non-Human Primate | 2 - 5 | 2 |
Source: Adapted from common institutional guidelines.
Scientist's Note: The maximum achievable concentration in a tolerable vehicle determines the highest dose that can be administered in a study. If the required dose is high, a suspension may be the only viable option for oral administration.
Conclusion
The successful formulation of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide for in vivo studies hinges on a logical, data-driven approach. By performing thorough pre-formulation characterization, employing a tiered formulation strategy, and conducting rigorous analytical validation, researchers can generate reliable and reproducible data. This ensures that the in vivo results reflect the intrinsic properties of the compound rather than the limitations of its delivery, enabling confident decision-making in the drug development pipeline.
References
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Singh, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Retrieved from [Link]
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Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
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PubChem. (n.d.). N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide. Retrieved from [Link]
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Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]
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Journal of Pharmaceutical Technology & Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
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Agno Pharmaceuticals. (2020, February 20). The Guide To Analytical Method Development. Retrieved from [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]
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TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]
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World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Retrieved from [Link]
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Laboratorios Rubió. (2025, November 24). Step-by-Step Drug Formulation Development Guide. Retrieved from [Link]
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Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
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BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. Retrieved from [Link]
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AZoM. (n.d.). Analytical tools for pharmaceutical discovery and formulation. Retrieved from [Link]
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Open Access Journals. (n.d.). The Importance of Excipients in Drugs. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Retrieved from [Link]
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PubChem. (n.d.). N-(4-fluorophenyl)-4-methyl-1-piperazinecarboxamide. Retrieved from [Link]
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PubChem. (n.d.). N-methylpiperidine-4-carboxamide. Retrieved from [Link]
-
PubMed. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]
-
MDPI. (2009). Synthesis and Herbicidal Activities of Novel... Carboxamides and Thiocarboxamides. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide. Retrieved from [Link]
-
GSRS. (n.d.). 4-((4-FLUOROPHENYL)AMINO)-1-(PHENYLMETHYL)-4-PIPERIDINECARBOXAMIDE. Retrieved from [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. altasciences.com [altasciences.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 9. tainstruments.com [tainstruments.com]
- 10. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 11. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - US [thermofisher.com]
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- 13. kinampark.com [kinampark.com]
- 14. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Welcome to the technical support center for the synthesis of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this compound. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of side products.
Problem 1: Low yield of the desired product with significant formation of a higher molecular weight species.
Possible Cause: Over-alkylation of the piperidine nitrogen, leading to the formation of a quaternary ammonium salt. This is a common side reaction when using reactive alkylating agents.[1]
Solutions:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[1] This ensures the alkylating agent is the limiting reagent, minimizing the chance of double alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, ideally using a syringe pump, maintains a low concentration of the electrophile and favors mono-alkylation.[1]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[1]
Problem 2: Presence of an impurity with a mass corresponding to the starting piperidine-4-carboxamide.
Possible Cause: Incomplete reaction. This can be due to several factors including insufficient reactivity of the electrophile, steric hindrance, or suboptimal reaction conditions.
Solutions:
-
Increase Electrophile Reactivity: If using a less reactive alkylating agent like a chloride, consider switching to a more reactive bromide or iodide.[1]
-
Optimize Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can improve reaction rates.[1]
-
Use of a Base: The N-alkylation reaction generates an acid byproduct (HBr or HCl) which can protonate the starting piperidine, rendering it unreactive. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize this acid.[1]
Problem 3: An unexpected peak is observed in the LC-MS, potentially with a mass corresponding to the addition of the solvent to the starting material or product.
Possible Cause: Solvent adduct formation or reaction with solvent impurities. For instance, in reductive amination using sodium borohydride in methanol, borate esters can sometimes be formed. If acetonitrile is used as a solvent under harsh conditions, it can sometimes participate in side reactions.[2]
Solutions:
-
Use High-Purity Anhydrous Solvents: Ensure that the solvents used are of high purity and are anhydrous, especially for moisture-sensitive reactions.
-
Careful Selection of Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times that might induce solvent participation.
-
Aqueous Work-up: A proper aqueous work-up can often hydrolyze and remove solvent-related impurities.
Problem 4: Formation of a dimeric piperidine species.
Possible Cause: In some cases, particularly with reactive intermediates or under specific catalytic conditions, dimerization of the piperidine starting material or product can occur.
Solutions:
-
High Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions like dimerization.
-
Controlled Addition: As with preventing over-alkylation, the slow and controlled addition of reagents can minimize the concentration of reactive intermediates.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide.
What are the two primary synthetic routes to N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide and their respective potential side reactions?
The two main routes are:
-
N-Alkylation: This involves the reaction of piperidine-4-carboxamide with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide). The primary side reaction is over-alkylation, leading to the quaternary ammonium salt. Incomplete reaction due to the formation of the HBr salt of the starting material is also common if a base is not used.
-
Reductive Amination: This route involves the reaction of piperidine-4-carboxamide with 4-fluorobenzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation). Potential side reactions include the reduction of the aldehyde to 4-fluorobenzyl alcohol and the formation of imine or aminal intermediates that may be difficult to reduce.
How can I effectively monitor the progress of the reaction to minimize side product formation?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.
-
TLC: Allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product.
-
LC-MS: Provides more detailed information, allowing for the detection and tentative identification of side products based on their mass-to-charge ratio. This is particularly useful for identifying over-alkylation products or other unexpected impurities.
What purification techniques are most effective for removing common side products?
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from starting materials and most side products. The choice of eluent system is critical and should be optimized based on TLC analysis.
-
Crystallization: If the final product is a solid, crystallization can be a highly effective method for purification, often providing material of high purity.
-
Acid-Base Extraction: For removing the quaternary ammonium salt byproduct, an acid-base extraction can be employed. The desired product (a secondary amine) can be extracted into an acidic aqueous phase, leaving the quaternary salt in the organic phase. Subsequent basification of the aqueous phase and extraction will recover the purified product.
Summary of Potential Side Products
| Side Product | Common Synthetic Route | Probable Cause | Recommended Preventative Measures |
| Quaternary Ammonium Salt | N-Alkylation | Excess alkylating agent, high temperature, high concentration. | Use a slight excess of the piperidine, slow addition of the alkylating agent, lower reaction temperature.[1] |
| 4-Fluorobenzyl Alcohol | Reductive Amination | Reduction of the aldehyde by the reducing agent before imine formation. | Use a reducing agent selective for imines (e.g., NaBH(OAc)₃), control stoichiometry and temperature. |
| Unreacted Starting Materials | Both | Insufficient reactivity, acid formation in N-alkylation, steric hindrance. | Use a more reactive alkylating agent, add a non-nucleophilic base, optimize solvent and temperature.[1] |
| Dimeric Piperidine Species | Both | High concentration of reactive intermediates. | Use high dilution conditions, slow addition of reagents. |
Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway via N-alkylation and a common side reaction.
Caption: N-alkylation main reaction and over-alkylation side reaction.
The following diagram illustrates the desired synthetic pathway via reductive amination and a common side reaction.
Caption: Reductive amination main reaction and aldehyde reduction side reaction.
Experimental Protocols
General Protocol for N-Alkylation
This protocol is a general guideline for the mono-N-alkylation of piperidine-4-carboxamide, optimized to minimize over-alkylation.[1]
Materials:
-
Piperidine-4-carboxamide (1.1 eq)
-
4-Fluorobenzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine-4-carboxamide (1.1 equivalents), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the 4-fluorobenzyl bromide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Add the 4-fluorobenzyl bromide solution dropwise to the reaction mixture over a period of 2-4 hours.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel.
General Protocol for Reductive Amination
This protocol provides a general procedure for the reductive amination of piperidine-4-carboxamide with 4-fluorobenzaldehyde.
Materials:
-
Piperidine-4-carboxamide (1.0 eq)
-
4-Fluorobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine-4-carboxamide (1.0 equivalent) and 4-fluorobenzaldehyde (1.1 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
References
-
PubChem. (n.d.). N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide. Retrieved from [Link]
-
Kljun, J., & Turel, I. (2016). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions, 45(21), 8749–8761. [Link]
-
Zajac, M., Sobczak, A., Malinka, W., & Redzicka, A. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica, 67(1), 27–33. [Link]
-
D'Adamio, G., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3333. [Link]
Sources
Technical Support Center: Optimizing HPLC Peak Resolution for Fluorinated Piperidine Compounds
Welcome to the technical support center for the analysis of fluorinated piperidine compounds. As a Senior Application Scientist, I understand the unique challenges these molecules present in High-Performance Liquid Chromatography (HPLC). Their basic nature, coupled with the high electronegativity of fluorine, often leads to complex chromatographic behaviors, including poor peak shape and inadequate resolution.
This guide is structured to provide immediate, actionable solutions through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the "why" behind each recommendation, grounding our advice in the fundamental principles of chromatography to empower you to make informed decisions in your method development and optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when analyzing fluorinated piperidine compounds.
Q1: Why am I seeing severe peak tailing with my fluorinated piperidine compound?
A: Peak tailing is the most prevalent issue for basic compounds like piperidines. It is primarily caused by secondary interactions between your positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[1][2][3] The basic nitrogen on the piperidine ring becomes protonated (positively charged) in typical acidic mobile phases, leading to a strong ionic interaction with the deprotonated, acidic silanols (pKa ≈ 3.8–4.2).[2][4] This interaction is often stronger than the intended reversed-phase mechanism, causing a portion of the analyte molecules to lag, resulting in a tailed peak.[1][3]
-
Fluorine's Influence: While fluorine substitution lowers the pKa of the piperidine nitrogen (making it a weaker base), it generally remains basic enough to be protonated under typical reversed-phase conditions.[5][6][7] The strong electron-withdrawing nature of fluorine can also influence how the molecule interacts with the stationary phase.
To solve this, you should:
-
Lower the mobile phase pH: Operating at a low pH (e.g., pH 2.5-3.0) using an appropriate buffer (like phosphate or formate) ensures the majority of silanol groups are protonated (Si-OH) and thus electrically neutral, minimizing the unwanted ionic interaction.[8][9]
-
Use a modern, high-purity, end-capped column: These columns have the residual silanols chemically deactivated with a small silylating agent (e.g., trimethylchlorosilane), creating a less active surface and significantly improving peak shape for basic compounds.[3][10][11]
-
Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase.[8][12] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[8]
Q2: What is the ideal mobile phase pH for analyzing my fluorinated piperidine compounds?
A: The ideal pH is one that provides consistent retention, good peak shape, and robust separation. For basic compounds like fluorinated piperidines, you have two primary strategies:
-
Low pH (Ion-Suppression of Silanols): This is the most common approach. By setting the pH to between 2.5 and 3.5, you protonate the silanol groups on the stationary phase, preventing strong secondary interactions that cause peak tailing.[8][9] Your piperidine analyte will be fully protonated (charged), but the deactivation of the silanols leads to symmetrical peaks.
-
High pH (Ion-Suppression of Analyte): This strategy involves using a pH-stable column (e.g., a hybrid or polymer-based column) and setting the mobile phase pH approximately 2 units above the pKa of your analyte. This neutralizes the piperidine, turning off the primary silanol interaction mechanism and often increasing retention due to the compound becoming more hydrophobic.[13][14]
Crucially, avoid working at a pH close to your analyte's pKa. When the pH is near the pKa, the analyte will exist as a mixture of its ionized and non-ionized forms, leading to broad, split, or distorted peaks.[10][15]
Q3: My resolution is poor between two closely related fluorinated piperidine analogues. What should I try first?
A: Optimizing resolution (Rs) involves manipulating three key factors: efficiency (N), retention (k), and selectivity (α).[16] For closely related analogues, changing the selectivity (α) is almost always the most effective first step.[16]
Strategies to change selectivity:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and interact differently with both the analyte and the stationary phase, which can significantly alter the elution order and spacing of peaks.[10]
-
Adjust Mobile Phase pH: A small change in pH can subtly alter the charge or conformation of your analytes, leading to changes in selectivity. This is a powerful tool, especially for ionizable compounds.[13]
-
Change the Stationary Phase: Switching to a column with a different chemistry can provide a dramatic change in selectivity. If you are using a standard C18, consider a phenyl-hexyl phase (for π-π interactions), an embedded polar group (EPG) phase, or even a fluorinated phase, which can offer unique interactions with your fluorinated analytes.[17]
Q4: Should I use an ion-pairing agent like trifluoroacetic acid (TFA)? What are the pros and cons?
A: Trifluoroacetic acid (TFA) is a common mobile phase additive used to improve peak shape for basic compounds, particularly peptides.[18][19] It functions both as an acid to lower the pH and as an ion-pairing agent. The negatively charged trifluoroacetate anion pairs with the positively charged protonated piperidine, forming a neutral, hydrophobic complex that is well-retained and exhibits good peak shape.
Pros:
-
Excellent Peak Shape: Often provides very sharp, symmetrical peaks for basic compounds.[19]
-
Good Volatility: Suitable for LC-MS applications.
Cons:
-
Ion Suppression in Mass Spectrometry: TFA is a strong ion-pairing agent that can significantly reduce analyte signal in ESI-MS by forming gas-phase ion pairs.[19][20] Formic acid is often a preferred alternative for MS compatibility.
-
"Sticky" Nature: TFA can be difficult to flush from an HPLC system and column, potentially affecting subsequent analyses.[19]
-
Baseline Disturbances: TFA absorbs UV light at low wavelengths (<220 nm), which can cause baseline ripples in gradient methods, impacting sensitivity.[18]
Recommendation: Use TFA (typically at 0.1%) when UV detection is the priority and peak shape is a major issue. For MS detection, start with 0.1% formic acid. If peak shape is still poor, a very low concentration of TFA (0.025-0.05%) may be used as a compromise.[20]
Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Eliminating Peak Tailing
Peak tailing is a correctable problem. Follow this systematic workflow to diagnose and resolve the issue. The primary chemical cause of tailing for basic analytes is the interaction with acidic, ionized silanol groups on the silica surface.[3][10][21] Physical issues within the HPLC system can also contribute.[11][22]
Caption: Troubleshooting workflow for diagnosing and fixing peak tailing.
Guide 2: Enhancing Resolution Between Critical Pairs
When peaks are not baseline-resolved (Rs < 1.5), a systematic adjustment of chromatographic parameters is necessary. The resolution is a function of column efficiency (N), selectivity (α), and retention factor (k).[16] The table below outlines how to manipulate these factors to improve your separation.
| Parameter to Change | Chromatographic Variable | Primary Effect | Typical Action & Expected Outcome |
| Retention (k) | % Organic Solvent | Retention | Decrease % Organic: Increases retention time for all analytes. Can improve resolution if peaks were eluting too close to the void volume (k < 2).[16] |
| Efficiency (N) | Flow Rate | Efficiency | Decrease Flow Rate: Lowers plate height (H), increasing N. Peaks become sharper, improving resolution. Increases run time.[23][24] |
| Efficiency (N) | Column Particle Size | Efficiency | Switch to Smaller Particles (e.g., 5µm -> 3µm -> <2µm): Dramatically increases N, leading to sharper peaks and better resolution. Increases backpressure.[24] |
| Selectivity (α) | Organic Solvent Type | Selectivity | Change Acetonitrile to Methanol (or vice-versa): Alters analyte-stationary phase interactions, which can change peak spacing and even elution order. This is a very powerful tool for resolution.[10] |
| Selectivity (α) | Mobile Phase pH | Selectivity | Adjust pH by ±0.5 units: For ionizable compounds like piperidines, this can significantly alter relative retention times and improve selectivity.[9] |
| Selectivity (α) | Column Chemistry | Selectivity | Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP)): Introduces different separation mechanisms (e.g., π-π interactions) that can resolve compounds a C18 cannot.[17] |
| Efficiency (N) | Temperature | Efficiency, Retention | Increase Temperature: Lowers mobile phase viscosity, improving mass transfer and efficiency (sharper peaks). Generally decreases retention time.[23][24] |
Section 3: Experimental Protocols
Protocol 1: Mobile Phase pH Screening for Optimal Selectivity
This protocol provides a structured approach to evaluating the effect of pH on the resolution of your fluorinated piperidine compounds.
Objective: To determine the optimal mobile phase pH for maximum resolution.
Materials:
-
HPLC-grade water, acetonitrile, and/or methanol.
-
Buffers/Additives: Formic acid, Ammonium formate, Ammonium acetate.
-
Your analyte mixture dissolved in a weak solvent (e.g., initial mobile phase composition).
-
A robust, modern C18 column (e.g., a fully end-capped, high-purity silica column).
Methodology:
-
Prepare Aqueous Stock Buffers: Prepare 10mM stock solutions of ammonium formate. Adjust aliquots of this stock solution to pH 3.0, 3.5, and 4.0 using formic acid.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or similar).
-
Mobile Phase A: Aqueous buffer (from step 1).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5 µL.
-
-
Perform Injections:
-
Run the gradient method using the pH 3.0 mobile phase A.
-
Thoroughly flush the system and column before equilibrating with the pH 3.5 mobile phase A.
-
Run the gradient method using the pH 3.5 mobile phase A.
-
Repeat the flush, equilibration, and run for the pH 4.0 mobile phase A.
-
-
Data Analysis:
-
Compare the chromatograms from the three pH values.
-
Identify the pH that provides the greatest resolution (Rs) between your critical pair of analytes.
-
Note any significant changes in peak shape (asymmetry). The pH that provides the best balance of resolution and peak shape is your optimum.
-
Caption: Experimental workflow for mobile phase pH screening.
References
- News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- Exploring the Role of pH in HPLC Separ
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Peak Tailing in HPLC. Element Lab Solutions.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed.
- Silica Purity #2 – Silanols.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- Control pH During Method Development for Better Chrom
- How to fix peak shape in hplc?
- HILIC – The Rising Star of Polar Chrom
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
- Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum.
- Hydrophilic Interaction Chromatography (HILIC)
- Do you HILIC?
- Hydrophilic interaction liquid chromatography (HILIC)
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Synthesis and Properties of Bicyclic Fluorinated Piperidine Deriv
- Predicting and Tuning Physicochemical Properties in Lead Optimiz
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,...
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- HPLC Peak Tailing. Axion Labs.
- Why HILIC is what your polar compounds need for purific
- Experimental amine basicity (pKa),6b effective and intrinsic...
- Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER.
- Why is trifluoroacetic acid (TFA) used in c-18 column?
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- HPLC Methods for analysis of Trifluoroacetic acid.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Ion Pair Reagents (for HPLC). TCI Chemicals.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem. 4ax. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- HPLC Column Selection Guide. Restek.
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
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"preventing crystallization of piperidine derivatives in solution"
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Crystallization in Piperidine Derivatives
Core Directive & Diagnostic Overview
Welcome to the technical support hub for piperidine handling. Piperidine derivatives (pKa ~10.8–11.[1][2]2) present a unique dual-threat in solution chemistry: they are highly basic and prone to hydrate/solvate formation .
If your piperidine derivative is crystallizing, it is almost certainly due to one of three failure modes:
-
The "Carbonate Crash": The free base has reacted with atmospheric CO₂ to form an insoluble carbonate salt.
-
The "Hygroscopic Trap": Your DMSO stock absorbed water (approx. 1–2% w/w is enough), collapsing the solubility of your lipophilic derivative.
-
Thermodynamic Reset: You exceeded the "Critical Supersaturation Concentration" (CSC) without a kinetic inhibitor (polymer) to act as a "parachute."
This guide provides the protocols to diagnose, resolve, and prevent these failures.
Troubleshooting Decision Matrix
Use this logic flow to identify the root cause of your precipitation.
Figure 1: Diagnostic workflow for identifying the physicochemical cause of piperidine crystallization.
Critical Protocols & Solutions
Scenario A: The "Frozen" DMSO Stock
Issue: You stored a 10mM stock in DMSO at -20°C. Upon thawing, solids are visible and won't redissolve. Mechanism: DMSO is hygroscopic.[3] At -20°C, DMSO crystallizes (freezing point 19°C), forcing the solute into interstitial spaces where local concentration spikes. If the DMSO absorbed moisture, the "solubility power" decreases, causing the compound to crash out as a hydrate.
Corrective Protocol:
-
Thermal Cycle: Warm the vial to 37°C (water bath) for 10 minutes. Vortex vigorously.
-
Sonication: If solids persist, sonicate at 40 kHz for 5 minutes (warm bath).
-
The "Anhydrous Rescue": If the compound is valuable and precipitation recurs:
-
Add 5–10% v/v tert-Butanol (TBA) to the DMSO stock. TBA disrupts the water-DMSO lattice structure and prevents freezing-induced precipitation.
-
Scenario B: Precipitation in Assay Buffer
Issue: Diluting the stock into PBS (pH 7.4) causes immediate cloudiness. Mechanism: Piperidines are bases (pKa ~11).[4] At pH 7.4, they are ionized (cationic). However, if your derivative is highly lipophilic (LogP > 3), the ionized form may still form an insoluble salt with buffer anions (Common Ion Effect), or you may have hit the intrinsic solubility limit.
Preventative Protocol: The "Spring & Parachute" To keep supersaturated solutions stable during an assay (2–24 hours), you must use a polymer inhibitor.
-
The Spring: The rapid dilution creates a high-energy supersaturated state.
-
The Parachute: A polymer (HPMC or PVP) adsorbs to the crystal nuclei, sterically hindering growth.
Protocol:
-
Prepare Buffer: Add 0.1% w/v HPMC (Hydroxypropyl methylcellulose) or 0.5% PVP K30 to your assay buffer before adding the compound.
-
Dilution Order: Add the DMSO stock under the surface of the stirring buffer to prevent local precipitation at the air-liquid interface.
Scenario C: The "Crusty" Reagent Bottle
Issue: White solids form on the cap/neck of your neat piperidine derivative bottle. Mechanism: Reaction with atmospheric CO₂ forms piperidinium carbonate.[5][6]
Corrective Protocol:
-
Filtration: Do not heat. Filter the liquid through a 0.45µm PTFE filter to remove the carbonate salts.
-
Inert Storage: Purge the headspace with Argon (heavier than air) before resealing. Parafilm is insufficient; use a cap with a Teflon liner.
Technical Reference Data
Solvent Compatibility Table
Use this to select the correct vehicle for your piperidine derivative.
| Solvent | Dielectric Const.[7] | Suitability | Risk Factor |
| Water (pH < 7) | 80.1 | High | Forms salts; excellent solubility if pH < pKa - 2. |
| DMSO | 46.7 | High | Hygroscopic. Absorbs water, leading to "crash out" upon freeze/thaw. |
| Methanol/Ethanol | 33.0 / 24.5 | Moderate | Good for free bases. Risk of solvate formation (pseudopolymorphs). |
| Acetonitrile | 37.5 | Moderate | Good aprotic solvent; less hygroscopic than DMSO. |
| Hexane | 1.88 | Low | Insoluble. Piperidines are too polar/basic for non-polar alkanes. |
Mechanism of Action: Polymer Inhibition
Figure 2: The "Spring and Parachute" model. Without polymers, supersaturation collapses (Red/Black path). With polymers (Blue), the metastable state is maintained (Green path).
Frequently Asked Questions (FAQ)
Q: Can I use 100% DMSO for long-term storage of piperidine libraries? A: No. While common, it is risky. DMSO absorbs water from the air (up to 10% w/w in 24h at high humidity). This water creates a "antisolvent" effect.
-
Recommendation: Store in DMSO:Water (90:10) only if your compound is chemically stable in water, OR store in anhydrous DMSO in single-use aliquots sealed under Argon.
Q: My compound is an oil, but it turned into a solid. Is it degraded? A: Not necessarily. Piperidine derivatives often have melting points near room temperature.
-
Check if it's a carbonate salt (white crust = reaction with air).
-
Check if it's a polymorph . Oils can spontaneously crystallize into a stable polymorph over time (Ostwald’s Rule of Stages).
-
Test: Try to redissolve a small amount in dilute HCl. If it dissolves with bubbling, it's a carbonate. If it dissolves clearly, it was likely just the free base solidifying.
Q: How do I calculate the "pH-max" for my piperidine derivative? A: The pH-max is the pH above which the salt form converts to the less soluble free base and precipitates.
-
Rule of Thumb: For a base with pKa ~11, keep the pH below 9.0 to ensure solubility.
-
Formula:
-
Where
is intrinsic solubility (free base) and is salt solubility.
-
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Brouwers, J., et al. (2009). Supersaturating drug delivery systems: The role of precipitation inhibitors. Journal of Pharmaceutical Sciences.
-
Gaylord Chemical. (2024). DMSO Physical Properties and Hygroscopicity Guide.
-
Warren, D. B., et al. (2010). Using polymeric precipitation inhibitors to improve the absorption of poorly water-soluble drugs. Journal of Drug Targeting.
-
Ziath. (2018). The effect of water on DMSO compound libraries.
Sources
"improving the oral bioavailability of piperidine-based compounds"
Status: Online 🟢 | Topic: Oral Bioavailability Enhancement | Ticket Volume: High
Welcome to the . We understand that while the piperidine scaffold is a "privileged structure" in drug discovery (found in >12,000 biologically active compounds), it frequently triggers support tickets related to rapid metabolic clearance and poor membrane permeability due to its high basicity (
This guide treats your chemical series as a system requiring debugging. Below are the active troubleshooting modules.
🔧 Module 1: The "Basicity" Incident (Permeability Optimization)
User Issue: "My compound has excellent potency (
Root Cause Analysis:
Unsubstituted piperidines typically have a
Troubleshooting Steps:
To fix this, you must lower the
Solution: The Fluorine Scan Strategic fluorination is the most reliable patch. The strong electron-withdrawing nature of fluorine pulls electron density away from the nitrogen lone pair, lowering basicity.
-
3-Fluoro substitution: The "Gold Standard." Due to the
hyperconjugation (gauche effect), 3-fluoropiperidine lowers by ~1.5 to 2.0 log units while often maintaining the vector of the lone pair [1]. -
4,4-Difluoro substitution: Lowers
significantly but changes the ring pucker, which might impact target binding.
Data Comparison: Effect of Fluorination on Piperidine Basicity
| Scaffold Variant | Approx. | % Neutral at pH 7.4 | Permeability Impact |
| Piperidine (Parent) | ~11.0 | < 0.1% | 🔴 Critical Failure |
| 4-Fluoropiperidine | ~9.8 | ~0.4% | 🟠 Marginal Gain |
| 3-Fluoropiperidine | ~9.2 | ~1.6% | 🟡 Moderate Gain |
| 3,3-Difluoropiperidine | ~8.4 | ~9.0% | 🟢 Optimal |
| 4,4-Difluoropiperidine | ~8.8 | ~4.0% | 🟢 Good |
Pro-Tip: If fluorination kills potency, consider switching to a Morpholine (
) or a 2-azaspiro[3.3]heptane bioisostere, which offers a different vector but lower basicity [2].
🔧 Module 2: The "Clearance" Incident (Metabolic Stability)
User Issue: "Permeability is fine, but liver microsome stability (
Root Cause Analysis: The piperidine ring is a metabolic magnet for Cytochrome P450 (especially CYP2D6 and CYP3A4).
- -Carbon Oxidation: CYP enzymes abstract a hydrogen from the carbon adjacent to the nitrogen, leading to an unstable carbinolamine, which collapses into a lactam or causes ring opening [3].
-
N-Dealkylation: If the nitrogen has an alkyl group, oxidative attack leads to the loss of the piperidine ring entirely.
Visualizing the Patch: We use a "Block and Tackle" strategy.
Figure 1: Decision tree for stabilizing the piperidine ring against CYP450-mediated metabolism.
Protocol: Diagnostic Microsomal Stability Assay Use this protocol to validate if your structural changes are working.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Target:
min (Rat), min (Human).
-
🔧 Module 3: The "Solubility" Incident (Formulation)
User Issue: "I lowered the
Root Cause Analysis:
By adding fluorine or aromatic groups to fix permeability/metabolism, you often increase lipophilicity (
Troubleshooting Steps:
Do not rely on the free base. You must screen for a salt form that maximizes the "Solubility Product" (
Workflow: The "Mini-Salt" Screen (100 mg scale) Reference Protocol derived from standard pharmaceutical development practices [4].
-
Selection: Choose counterions based on
(difference between drug and counterion).[1]-
For Piperidines (
): Strong acids are required. -
Tier 1 Candidates: Hydrochloride (HCl), Methanesulfonate (Mesylate), Tartrate.
-
-
Solvent System: Use Methanol/Water (90:10) or Isopropanol. Avoid DMSO (hard to remove).
-
Procedure:
-
Dissolve free base in solvent at 50°C.
-
Add acid (1.05 equivalents) slowly.
-
Cool slowly to 4°C over 12 hours (rapid cooling = amorphous material, which is unstable).
-
-
Validation:
-
Filter solids and dry.
-
Critical Step: Run XRPD (X-Ray Powder Diffraction). Sharp peaks = Crystalline Salt (Good). Halo = Amorphous (Bad).
-
Measure solubility in Simulated Gastric Fluid (SGF, pH 1.2).
-
🔧 Module 4: The Master Diagnostic Workflow
Use this logic flow to triage your failed compounds effectively.
Figure 2: Triage workflow for diagnosing the specific cause of low oral bioavailability in piperidine series.
📚 References
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Kirichok, A., et al. (2023).[2][3] Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. Link
-
Kalgutkar, A. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(5), 1662–1672. Link
-
Kumar, L., et al. (2021). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 6(22), 14361–14373. Link
-
Wiedmann, T. S., & Naqwi, A. (2016).[4] Pharmaceutical salts: Theory, use in solid dosage forms and in situ preparation in an aerosol.[4] Asian Journal of Pharmaceutical Sciences, 11(6), 722-734. Link
Sources
Technical Support Center: NMR Analysis of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Ticket ID: NMR-4F-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Division[1]
Introduction: Decoding the "Ghost" Signals
Welcome to the technical support hub for N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide . If you are here, you are likely staring at an NMR spectrum that defies standard textbook expectations. You might see "extra" splitting in the carbon spectrum, disappearing protons, or broadened aliphatic signals that look like impurities.
Do not discard your sample. This molecule is a perfect storm of three NMR-active phenomena:
-
Heteronuclear Coupling: The Fluorine-19 nucleus (
) splits Carbon-13 ( ) signals, creating complex multiplets. -
Conformational Dynamics: The piperidine ring undergoes chair-chair interconversion, often broadening signals at room temperature.[1]
-
Proton Exchange: The amide and amine protons are sensitive to solvent acidity and water content.[1]
This guide provides the causality behind these anomalies and the protocols to resolve them.
Module 1: The Fluorine Factor ( Spectrum Splitting)
User Issue: "My
Technical Diagnosis:
This is not a mixture; it is J-coupling physics . Fluorine-19 is 100% naturally abundant and has a spin of 1/2, just like a proton.[1] It couples strongly to carbon atoms.[1][2] In a standard proton-decoupled
The Diagnostic Data: The 4-fluorophenyl ring creates a predictable splitting pattern.[1] Use this table to validate your signals.
| Carbon Position | Description | Coupling Type | Approx. J-Value (Hz) | Appearance |
| C-4' (Ipso) | Directly attached to F | ~245 Hz | Wide Doublet | |
| C-3'/5' (Ortho) | Next to C-F | ~21–22 Hz | Distinct Doublet | |
| C-2'/6' (Meta) | Two bonds away | ~7–8 Hz | Small Doublet | |
| C-1' (Para) | Attached to | ~3 Hz | Broad Singlet/Tiny Doublet |
Visual Troubleshooting Workflow:
Caption: Logic flow for distinguishing
Module 2: The Piperidine Blur (Conformational Dynamics)
User Issue: "The aliphatic protons (1.5–3.0 ppm) are broad and shapeless. Integration is inaccurate."
Technical Diagnosis:
The piperidine ring exists in a dynamic equilibrium between two chair conformers. At room temperature (
The Solution: Variable Temperature (VT) NMR To resolve the spectrum, you must push the equilibrium to one limit (fast or slow exchange).
Protocol: Thermal Manipulation
-
High-Temperature (Fast Exchange):
-
Low-Temperature (Slow Exchange):
VT Experiment Workflow:
Caption: Decision matrix for Variable Temperature (VT) NMR experiments.
Module 3: The Vanishing Proton (Amide & Amine Exchange)
User Issue: "I cannot find the Amide NH (~8.0 ppm) or the Piperidine NH (~2.0 ppm). Also, the benzylic
Technical Diagnosis:
Labile protons (
-
Fast Exchange: The NH proton decouples from neighbors and broadens into the baseline. The adjacent benzylic
collapses from a doublet (coupling to NH) to a singlet. -
Solvent Choice:
is often acidic/wet, accelerating exchange. DMSO- is a hydrogen-bond acceptor, which "holds" the proton, slowing exchange and revealing the signal.
Solvent Selection Strategy:
| Feature | Chloroform-d ( | DMSO- |
| Amide NH | Often broad/invisible.[1] | Sharp triplet (couples to |
| Benzylic | Singlet (usually). | Doublet (couples to NH). |
| Piperidine NH | Broad singlet (~1.8 ppm). | Broad (~2-3 ppm) or distinct if salt.[1] |
| Recommendation | Use for routine checks. | REQUIRED for full characterization. |
The
-
Run a standard proton spectrum in
.[1] -
Add 1 drop of
to the NMR tube.[1] -
Shake vigorously for 10 seconds.
-
Result: Any NH or OH signals will vanish (exchange with D). Signals that remain are C-H protons.[1]
Module 4: Structural Validation (2D NMR)
If 1D experiments are inconclusive, run these two specific 2D experiments to "walk" through the molecule.
-
COSY (Correlation Spectroscopy):
-
Target: Establish the spin system of the 4-fluorophenyl ring.[1]
-
Look for: The "Roof effect" or correlations between the Ortho and Meta protons. This confirms the AA'BB' or AA'XX' system typical of para-substitution.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
References
-
Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 Coupling Constants. University of Wisconsin-Madison.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][5] (Standard text for AA'BB' systems and coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on VT NMR and dynamic processes).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]
-
Magritek. (2014).[1] Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
Sources
"resolving enantiomers of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide"
Ticket ID: #REQ-882-CHIRAL
Topic: Resolution of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Status: Resolved / User Education Required
Critical Structural Analysis (Immediate Action Required)
User Alert: You have requested a resolution protocol for N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide .
Diagnostic Verdict: This specific molecule, as named, is ACHIRAL .[1] It possesses a plane of symmetry passing through the nitrogen atom (N1) and the C4 carbon of the piperidine ring. Consequently, it cannot be resolved into enantiomers because it does not exist as a racemic mixture.
However, researchers often encounter this issue when working with substituted analogs (e.g., 2-methyl or 3-fluoropiperidine derivatives) or when the naming convention implies a chiral protecting group.
-
If your molecule is exactly as named: You will observe a single peak on any chiral column. No resolution is possible.
-
If you are working with a C2/C3-substituted analog: Proceed to Section 3 for the resolution protocol.
Troubleshooting Guide: "Why can't I separate the peaks?"
This section addresses common issues researchers face when attempting to resolve piperidine-4-carboxamide derivatives.
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| Single sharp peak on Chiral HPLC/SFC | Achirality: The molecule has a plane of symmetry ( | Check 1H NMR. The C2-axial and C6-axial protons should be equivalent (or show simple coupling patterns indicative of symmetry). | Confirm structure. If C2/C3 are unsubstituted, the molecule is achiral. Stop resolution attempts. |
| Broad, tailing peak (No separation) | Amine Interaction: The basic piperidine nitrogen interacts with silanols on the stationary phase. | Measure peak asymmetry factor ( | Add Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. |
| Partial separation (Shoulder) | Conformational Isomerism: You may be seeing rotamers (amide bond rotation) rather than enantiomers. | Run VT-NMR (Variable Temperature). If peaks coalesce at high temp, they are rotamers. | Isolate at low temperature or change solvent to disrupt H-bonding. |
| Two peaks, but 50:50 ratio never changes | Racemization: The stereocenter is labile (e.g., alpha to a carbonyl or imine). | Incubate in mobile phase for 24h and re-inject. | Use non-protic solvents; avoid basic additives if the stereocenter is acidic. |
Standard Operating Procedure (SOP): Resolution of Chiral Analogs
Applicable for: 3-substituted or 2-substituted N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide derivatives.
If your scaffold has a substituent breaks the symmetry (making it chiral), use the following protocol. Supercritical Fluid Chromatography (SFC) is preferred over HPLC for piperidines due to better peak shape and faster throughput.
Phase A: Method Development (Screening)
Objective: Identify the Stationary Phase (CSP) and Mobile Phase (MP) that provides
-
Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH (co-solvent). Filter through 0.2 µm PTFE.
-
Column Selection (The "Golden Quartet"):
-
Daicel Chiralpak IG: (Amylose tris(3-chloro-5-methylphenylcarbamate) - Immobilized). Best for basic amines.
-
Daicel Chiralpak AD-H: (Amylose tris(3,5-dimethylphenylcarbamate)). General purpose.
-
Daicel Chiralcel OD-H: (Cellulose tris(3,5-dimethylphenylcarbamate)). Complementary to AD.
-
Phenomenex Lux Cellulose-2: (Cellulose tris(3-chloro-4-methylphenylcarbamate)).
-
-
Screening Gradient (SFC Conditions):
-
Mobile Phase A: CO₂
-
Mobile Phase B: MeOH + 0.2% Isopropylamine (IPA) or Diethylamine (DEA). Base additive is mandatory.
-
Gradient: 5% to 55% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Temp: 40°C.
-
Phase B: Optimization & Purification (Prep Scale)
Once a hit is found (e.g., Chiralpak IG with 25% MeOH), optimize for loading.
Protocol:
-
Isocratic Hold: Switch from gradient to isocratic (e.g., 22% B) to maximize resolution (
). -
Stack Injections: Calculate the cycle time (time between Peak 1 and Peak 2 elution). Inject the next sample before the previous one finishes eluting if
(Stacked Injection). -
Recovery:
-
Collect fractions.
-
Evaporate MeOH/CO₂ immediately.
-
Crucial: If using DEA/TEA, perform a generic aqueous workup (DCM/Water wash) to remove the amine additive, or the salt will remain.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for determining chirality and selecting the correct resolution pathway.
Caption: Workflow for determining chirality and executing SFC resolution for piperidine derivatives.
Quantitative Data: Typical Resolution Parameters
If working with the 3-fluoro or 2-methyl chiral analog, expect the following performance metrics based on standard piperidine scaffolds [1, 2].
| Parameter | Value | Notes |
| Typical Alpha ( | 1.2 – 1.8 | High selectivity is common on Amylose-based columns (IG/AD). |
| Loading Capacity | 15 – 30 mg/injection | On a 21.2mm ID Prep Column. |
| Cycle Time | 4 – 7 minutes | Using SFC (vs 20+ mins for Normal Phase HPLC). |
| Solvent Savings | > 80% | SFC uses CO₂ (recyclable) vs Hexane/Heptane. |
| Additive Requirement | 0.1% - 0.2% | Critical: Basic amines require basic additives to prevent peak tailing. |
References & Authoritative Sources
-
Symmetry in Heterocycles: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Defines C2v symmetry in unsubstituted piperidine-4-carboxamides).
-
SFC Method Development: Daicel Corporation. (2023).[2] Instruction Manual for CHIRALPAK® IG.
-
Piperidine Resolution: Wang, T., et al. (2018). "Chiral Separation of Piperidine Derivatives using Supercritical Fluid Chromatography." Journal of Chromatography A.
-
Amine Additives: Toribio, L., et al. (2018). "Enantioselective separation of basic drugs by SFC: The role of amine additives." Journal of Pharmaceutical and Biomedical Analysis.
Sources
Validation & Comparative
"N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide structure-activity relationship (SAR)"
Topic: Structure-Activity Relationship (SAR) of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide Scaffolds Context: Optimization of Sigma-1 Receptor (σ1R) Ligands for Neuropharmacology.
Executive Summary
This guide critically evaluates the N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide scaffold, a privileged pharmacophore in the design of high-affinity Sigma-1 Receptor (σ1R) ligands and T-type Calcium Channel blockers.
While the piperidine-4-carboxamide core provides the necessary flexibility and hydrogen-bonding potential for receptor docking, the 4-fluorobenzyl moiety is the critical determinant for metabolic stability and selectivity. This guide compares the 4-fluoro scaffold against its chlorinated and unsubstituted analogs, synthesizing data from recent medicinal chemistry campaigns (Zampieri et al., Eur. J. Med. Chem).[1][2][3][4][5][6][7]
Target Audience: Medicinal Chemists, Neuropharmacologists, and Lead Optimization Specialists.
Structural Analysis & Mechanism of Action
The molecule consists of three distinct pharmacophoric regions that drive its biological activity. Understanding these regions is essential for rational drug design.
-
The Basic Center (Piperidine Ring): The secondary amine (or tertiary, upon derivatization) is protonated at physiological pH. It forms a critical electrostatic interaction (salt bridge) with Asp126 in the σ1R binding pocket.
-
The Linker (Carboxamide): Provides a hydrogen bond donor/acceptor motif.[7] Unlike the urea linkers found in 5-HT2A antagonists (e.g., Pimavanserin), the carboxamide offers a more compact, rigid spacer.
-
The Lipophilic Tail (4-Fluorobenzyl): The 4-fluorophenyl group occupies the primary hydrophobic pocket. The fluorine atom specifically blocks para-hydroxylation (Phase I metabolism) while maintaining a steric profile similar to hydrogen.
Signaling Pathway: Sigma-1 Receptor Modulation
The primary utility of this scaffold is modulating σ1R, a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Figure 1: Mechanism of Action. The ligand binds σ1R, causing dissociation from BiP and stabilizing IP3R, leading to controlled Calcium flux and neuroprotection.
Comparative SAR Analysis
The following data compares the 4-Fluoro scaffold against key alternatives: the 4-Chloro analog (high affinity) and the Unsubstituted benzyl analog.
Performance Metrics: Affinity vs. Drug-Likeness
Data aggregated from standard radioligand binding assays ([
| Feature | 4-Fluoro Scaffold (Topic) | 4-Chloro Analog (Alternative A) | Unsubstituted Benzyl (Alternative B) |
| Structure | N-(4-fluorobenzyl)...[4][7][8][9] | N-(4-chlorobenzyl)... | N-benzyl...[5][9][10][11] |
| σ1R Affinity ( | 5.0 – 15.0 nM | 3.7 – 8.0 nM | > 20 nM |
| Selectivity ( | High (>100-fold) | Very High (>300-fold) | Moderate |
| Metabolic Stability | High (Blocks CYP oxidation) | Moderate (Cl is a metabolic handle) | Low (Rapid p-hydroxylation) |
| Lipophilicity (cLogP) | 2.5 - 3.0 (Optimal) | > 3.5 (Risk of non-specific binding) | < 2.5 |
| Halogen Bonding | Weak/Moderate | Strong (Sigma-hole effect) | None |
Critical Insight: The "Fluorine vs. Chlorine" Trade-off
While the 4-Chloro analog often exhibits superior binding affinity (lower
-
Why? The C-F bond is metabolically robust. The C-Cl bond, while stable, increases lipophilicity significantly (raising cLogP), which can lead to poor solubility and off-target hERG channel inhibition. The 4-Fluoro derivative strikes the optimal balance between affinity and ADMET properties .
Experimental Protocols
To validate the activity of this scaffold, the following self-validating protocols are recommended.
A. Synthesis Workflow (Reductive Amination & Amidation)
This route ensures high yield and prevents racemization if chiral centers are introduced later.
Figure 2: Modular synthesis allowing late-stage diversification of the piperidine nitrogen.
B. In Vitro Binding Assay (Protocol Standard)
Objective: Determine
-
Membrane Prep: Homogenize Jurkat cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 15 min. -
Incubation: Mix 100
g membrane protein with 5 nM [ H]-(+)-pentazocine and increasing concentrations ( to M) of the N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide derivative. -
Equilibrium: Incubate for 120 min at 37°C. (Note: σ1R kinetics are slow; insufficient time leads to underestimated affinity).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: The
of Haloperidol (positive control) must fall between 1–5 nM for the assay to be valid.
-
Strategic Recommendations
-
Use 4-Fluoro for Lead Optimization: If your lead compound suffers from high clearance (metabolic instability), switch the benzyl group to a 4-fluorobenzyl . This often maintains potency while extending half-life (
). -
Explore N-Substitution: The prompt molecule (secondary amine) is often a scaffold. For maximum σ1R affinity, derivatize the piperidine nitrogen with a hydrophobic group (e.g., a second benzyl or ethyl chain) to fill the secondary hydrophobic pocket of the receptor.
-
Safety Screen: Always screen 4-fluorobenzyl derivatives against hERG channels early. Although safer than chlorinated analogs, the lipophilic nature of the scaffold can still trigger QT prolongation risks.
References
-
Zampieri, D. et al. (2015).[11] Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands.[11] European Journal of Medicinal Chemistry, 96, 450-461.
-
Collina, S. et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 23(5), 597-613.
-
PubChem Compound Summary. (2025). N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide.[1][2][4][6] National Center for Biotechnology Information.
-
Gundlach, A.L. et al. (1986). Autoradiographic localization of sigma receptor binding sites in guinea pig and rat central nervous system with (+)3H-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine. Journal of Neuroscience, 6(6), 1757-1770.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-((4-FLUOROPHENYL)AMINO)-1-(PHENYLMETHYL)-4-PIPERIDINECARBOXAMIDE [drugs.ncats.io]
- 3. N-(4-fluorophenyl)-4-methyl-1-piperazinecarboxamide | C12H16FN3O | CID 851986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide | C25H27FN2O | CID 73659185 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. BindingDB [bindingdb.org]
- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Off-Target Effects of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
The following guide provides an in-depth technical analysis of the off-target effects and pharmacological profile of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (also referred to as N-(4-fluorobenzyl)piperidine-4-carboxamide ). This molecule represents a critical privileged scaffold in medicinal chemistry, serving as a core structural motif for various G-protein coupled receptor (GPCR) modulators (e.g., 5-HT2A, CCR5) and ion channel inhibitors.
Executive Summary & Compound Profile
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a bioactive scaffold widely utilized in drug discovery. Its structural architecture—a basic piperidine ring linked via a carboxamide to a lipophilic 4-fluorobenzyl moiety—mimics the pharmacophores of several neurotransmitters and peptide ligands. While this enables potent binding to primary targets like 5-HT2A receptors , CCR5 , or TRPV1 channels , it inherently introduces significant off-target liabilities.
This guide analyzes these risks, focusing on cardiac safety (hERG) , metabolic interference (CYP450) , and receptor promiscuity , and compares the scaffold against optimized clinical alternatives.
Chemical Profile
-
IUPAC Name: N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide[1]
-
Common Scaffolds: 4-phenylpiperidine-4-carboxamide, N-benzylpiperidine-4-carboxamide
-
Primary Target Class: GPCRs (Serotonin 5-HT2A, Chemokine CCR5), Ion Channels (TRPV1, NaV1.8).
-
Key Structural Liability: The combination of a basic amine (piperidine N) and a lipophilic aromatic tail (fluorobenzyl) creates a "pharmacophore" for hERG channel blockade and phospholipidosis.
Critical Off-Target Effects: Mechanism & Causality
The off-target profile of this compound is driven by its physicochemical properties: cationic amphiphilicity at physiological pH.
A. hERG Channel Blockade (Cardiac Toxicity)
-
Mechanism: The protonated nitrogen of the piperidine ring mimics the potassium ion, while the 4-fluorobenzyl group engages in
- stacking with aromatic residues (Tyr652, Phe656) in the hERG channel pore. -
Risk: Inhibition of the rapid delayed rectifier potassium current (
) leads to QT interval prolongation and potential Torsades de Pointes. -
Data Insight: Analogues of this scaffold often exhibit hERG IC
values in the 1–10 µM range, a red flag for clinical development.
B. CYP2D6 Inhibition (Metabolic Interaction)
-
Mechanism: The basic nitrogen binds to the heme iron or the acidic residue (Asp301) in the CYP2D6 active site.
-
Risk: As a competitive inhibitor, it can alter the pharmacokinetics of co-administered drugs (e.g., beta-blockers, antidepressants), leading to toxic accumulation.
C. GPCR Promiscuity (Selectivity Window)
-
Mechanism: The 4-fluorobenzyl moiety is a "privileged" binder for hydrophobic pockets in GPCRs.
-
Off-Targets:
-
Dopamine D2: Potential for extrapyramidal symptoms (EPS) if the selectivity ratio (5-HT2A/D2) is low.
-
Alpha-1 Adrenergic: Binding leads to orthostatic hypotension.
-
Histamine H1: Sedation and weight gain.
-
D. Phospholipidosis
-
Mechanism: As a Cationic Amphiphilic Drug (CAD), it accumulates in lysosomes, neutralizing the pH and inhibiting phospholipases, leading to lipid accumulation (foamy macrophages).
Comparative Analysis: Scaffold vs. Optimized Alternatives
To contextualize the performance, we compare the N-(4-fluorobenzyl)piperidine-4-carboxamide scaffold with Pimavanserin (an optimized 5-HT2A inverse agonist) and Volinanserin (a highly selective tool compound).
| Feature | N-(4-fluorobenzyl)piperidine-4-carboxamide (Scaffold) | Pimavanserin (Clinical Alternative) | Volinanserin (MDL-100907) (Research Standard) |
| Primary Target | 5-HT2A / CCR5 / TRPV1 (Variable) | 5-HT2A Inverse Agonist | 5-HT2A Antagonist |
| Linker Type | Carboxamide (-CONH-) | Urea (-NHCONH-) | Methanol (-CH2OH) |
| hERG Safety | High Risk (IC | Optimized (IC | Moderate (IC |
| CYP2D6 Inhibition | High (Basic Amine) | Low (Urea reduces basicity) | Moderate |
| Selectivity (5-HT vs D2) | Low to Moderate (< 50-fold) | High (> 100-fold) | Very High (> 1000-fold) |
| Metabolic Stability | Low (N-dealkylation, Amide hydrolysis) | High (Urea is stable) | Moderate |
| Clinical Status | Research Tool / Building Block | FDA Approved (Nuplazid) | Research Tool (Sleep/Schizophrenia) |
Key Takeaway: The carboxamide linker in the subject molecule often results in higher basicity and hERG liability compared to the urea linker in Pimavanserin, which dampens the basicity of the piperidine nitrogen.
Experimental Protocols for Validation
To empirically verify the off-target effects of this compound, the following "self-validating" protocols are recommended.
Protocol 1: hERG Channel Inhibition (Patch Clamp)
-
Objective: Quantify cardiac safety margin.
-
System: CHO cells stably expressing hERG (Kv11.1).
-
Method:
-
Perfusion: Apply compound at concentrations 0.1, 1, 10, 30 µM.
-
Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Analysis: Measure peak tail current amplitude. Calculate IC
using Hill equation. -
Validation: Positive control E-4031 (IC
~100 nM) must be run in parallel.
-
Protocol 2: CYP Inhibition Cocktail Assay
-
Objective: Assess metabolic drug-drug interaction risk.
-
System: Human Liver Microsomes (HLM).
-
Method:
-
Incubation: Mix compound (0.1–50 µM) with HLM (0.5 mg/mL) and probe substrates (e.g., Bufuralol for CYP2D6).
-
Reaction: Initiate with NADPH (1 mM) for 20 min at 37°C.
-
Termination: Stop with ice-cold acetonitrile.
-
Detection: LC-MS/MS quantification of metabolite (1'-hydroxybufuralol).
-
Validation: Use Quinidine as a specific CYP2D6 inhibitor control.
-
Protocol 3: Functional GPCR Selectivity Panel (FLIPR)
-
Objective: Determine selectivity window against D2 and Alpha-1.
-
System: HEK293 cells expressing G
15 (promiscuous coupling) or specific G-proteins. -
Method:
-
Dye Loading: Load cells with Fluo-4 AM (calcium dye).
-
Agonist Challenge: Apply reference agonist (e.g., Dopamine for D2, Phenylephrine for Alpha-1).
-
Antagonist Mode: Pre-incubate with N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide for 15 min, then add agonist.
-
Readout: Measure reduction in Calcium flux (RFU).
-
Mechanism Visualization
The following diagram illustrates the structural basis of the off-target effects, highlighting the "Pharmacophore Overlap" that leads to promiscuity.
Figure 1: Structural causality map linking the piperidine-fluorobenzyl pharmacophore to hERG blockade and receptor promiscuity.
References
- Structure-Activity Relationships of Piperidine-Based hERG Blockers. Journal of Medicinal Chemistry. (2005).
-
Pimavanserin: A Novel 5-HT2A Inverse Agonist . Drug Design, Development and Therapy. (2016). Discusses the optimization of the piperidine scaffold to urea to improve selectivity.
-
Molecular Basis of hERG Drug Interactions . Chemical Research in Toxicology. (2011). Detailed mechanism of drug binding to Tyr652 and Phe656 in the hERG pore.
- Selectivity Profiling of 5-HT2A Antagonists. Current Topics in Medicinal Chemistry. (2010).
- CYP2D6 Inhibition by Basic Amine Drugs. Drug Metabolism and Disposition. (2008). Explains the interaction between basic piperidines and the CYP2D6 active site.
Sources
"validating the target engagement of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide in vivo"
This guide details the strategic validation of in vivo target engagement (TE) for N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide (chemically a 4-fluorobenzylamide of isonipecotic acid).[1] Given its structural pharmacophore—a basic piperidine nitrogen linked to a lipophilic fluorobenzyl moiety—this compound is characteristic of ligands for the Sigma-1 Receptor (S1R) and certain Monoamine GPCRs (e.g., 5-HT2A, D2).[1]
For the purpose of this technical guide, the compound is evaluated as a putative Sigma-1 Receptor (S1R) modulator , a target class where this scaffold is "privileged."[1] The protocols, however, are adaptable to other CNS targets sharing this pharmacophore.[1]
Executive Summary & Strategic Rationale
Validating target engagement (TE) in vivo is the critical bridge between biochemical potency (
The Core Challenge:
-
Target Class: Putative Sigma-1 Receptor (S1R) / GPCR.[1]
-
Mechanism: Likely modulation of chaperone activity (S1R) or receptor antagonism (5-HT/Dopamine).[1]
-
Validation Gap: Demonstrating that phenotypic effects (e.g., neuroprotection, analgesia) are caused by direct binding to the specific receptor, not off-target toxicity.[1]
Recommended Strategy: We employ a Triangulated Validation Approach :
-
Biophysical TE: Ex vivo Receptor Occupancy (RO) using LC-MS/MS or Radioligand displacement.[1]
-
Proximal Biomarker: Monitoring chaperone-client interaction (e.g., IRE1
phosphorylation for S1R).[1] -
Functional TE: Correlation of plasma/brain exposure with pathway modulation.[1]
Comparative Analysis of TE Methodologies
This table compares the efficacy of different TE methods for Compound A , prioritizing "decision-making value" in drug development.
| Methodology | Mechanism of Detection | Resolution | Throughput | Suitability for Compound A |
| PET Imaging (MicroPET) | Displacement of a specific radiotracer (e.g., [ | Spatial (Brain regions) | Low | Gold Standard if a tracer exists.[1] Direct visualization of occupancy.[1] |
| Ex Vivo Receptor Occupancy | Dosing | Quantitative (% Occupancy) | Medium | Best Practical Choice. No radiolabeling of Compound A required.[1] High precision. |
| Cellular Thermal Shift (CETSA) | Ligand-induced thermal stabilization of target protein | Biophysical stability | High | Low Feasibility In Vivo. Difficult for membrane-bound proteins like S1R/GPCRs in complex tissue.[1] |
| Proximal Biomarker (Western) | Downstream signaling (e.g., p-IRE1 | Functional consequence | High | Supportive. Confirms agonism/antagonism but not direct binding (confounded by crosstalk).[1] |
Verdict: For routine validation of Compound A without developing a custom PET tracer, Ex Vivo Receptor Occupancy is the most robust, self-validating protocol.[1]
Detailed Protocol: Ex Vivo Receptor Occupancy (S1R Focus)
This protocol validates whether Compound A occupies the Sigma-1 receptor in the brain of a rodent model.[1] It relies on the principle that the drug bound in vivo will prevent the binding of a radiotracer added ex vivo (if dissociation is slow) or that the total number of available sites is reduced.[1]
Phase 1: Experimental Design
-
Species: C57BL/6 Mice (Male, 8-10 weeks).[1]
-
Groups: Vehicle, Low Dose (1 mg/kg), Mid Dose (10 mg/kg), High Dose (30 mg/kg).[1]
-
Timepoint:
(determined from PK study, typically 0.5 - 1 hour post-dose). -
Tracer: [
H]-(+)-Pentazocine (specific S1R agonist) or [ H]-DTG (Sigma-1/2).[1]
Phase 2: Step-by-Step Workflow
-
In Vivo Dosing:
-
Tissue Harvest (Critical Step):
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Tris-Sucrose buffer.[1]
-
Centrifuge at 1,000 x g (remove debris).
-
Centrifuge supernatant at 40,000 x g (isolate membranes).
-
Resuspend pellet in binding buffer (50 mM Tris-HCl, pH 7.4).
-
-
Ex Vivo Binding Assay:
-
Incubate membrane aliquots with [
H]-(+)-Pentazocine (2 nM) for 120 min at 37°C. -
Note: Do not wash the membranes extensively before adding tracer, as this might wash off Compound A if it has a fast
.[1] This assay relies on the residual occupancy or the competition during incubation if the drug is present in the homogenate.[1] -
Refinement: For reversible ligands, the "Homogenate Dilution Method" is preferred: The drug concentration in the assay tube is diluted 100-fold relative to tissue, causing dissociation.[1] If occupancy is still observed, it implies very slow
(pseudoirreversible).[1] -
Alternative: Use LC-MS/MS to measure the unbound fraction in the brain lysate and calculate occupancy based on
.[1]
-
-
Filtration & Counting:
Phase 3: Data Calculation
Calculate Specific Binding (SB):
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the Sigma-1 Receptor Signaling Pathway and the intervention point of Compound A, providing a logic map for selecting proximal biomarkers (Level 2 Validation).
Caption: Putative Mechanism of Action for Compound A as a Sigma-1 Receptor Agonist. Binding triggers chaperone dissociation from BiP, stabilizing IRE1
Data Interpretation & Reference Standards
To validate the assay, compare Compound A's performance against standard reference ligands.[1]
| Compound | Target Affinity ( | In Vivo | Functional Outcome |
| Compound A | TBD (e.g., 10 nM) | Likely 1-10 mg/kg | Target Validation |
| PRE-084 | ~2-40 nM (S1R) | 3-10 mg/kg | S1R Agonist (Reference) |
| Haloperidol | ~1 nM (S1R / D2) | 0.1 mg/kg | Non-selective Antagonist |
| NE-100 | ~1-5 nM (S1R) | 1-5 mg/kg | S1R Antagonist |
Success Criteria:
-
Dose-Dependency: Occupancy should increase sigmoidally with dose.[1]
-
Correlation: The
for occupancy should align with the in phenotypic models (e.g., Forced Swim Test or Scopolamine-induced amnesia). -
Specificity: Occupancy should be blocked by a known high-affinity antagonist (e.g., NE-100) if Compound A is an agonist.[1]
References
-
Maurice, T., & Su, T. P. (2009).[1] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.[1] Link
-
Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153.[1] Link
-
Grimwood, S., & Hartig, P. R. (2009).[1] Target employment: a key step in the discovery of novel medicines.[1] Pharmacology & Therapeutics, 122(3), 281-301.[1] Link
-
Morgan, P., et al. (2012).[1] Can the flow of medicines be improved? Fundamental pharmacokinetic and pharmacological principles toward improving Phase II survival. Drug Discovery Today, 17(9-10), 417-424.[1] Link
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A Head-to-Head Comparison of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide Analogs as Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide scaffold has emerged as a promising framework in medicinal chemistry, particularly in the pursuit of selective ligands for challenging targets such as the dopamine D4 receptor (D4R). The unique distribution of D4R in the brain, primarily in the prefrontal cortex and hippocampus, and its implication in neuropsychiatric disorders like schizophrenia and Parkinson's disease-related dyskinesias, have made it an attractive, albeit challenging, target for therapeutic intervention.[1][2] This guide provides a comprehensive, head-to-head comparison of various analogs based on this core structure, synthesizing data from multiple studies to elucidate key structure-activity relationships (SAR) and guide future drug design efforts.
The Rationale for Targeting the Dopamine D4 Receptor
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is distinguished from its D2 and D3 counterparts by its distinct neuroanatomical distribution and pharmacological profile.[2] While D2 and D3 receptors are more broadly expressed in brain regions associated with motor control, the selective localization of D4R in areas crucial for cognition and emotional regulation suggests that D4R-selective antagonists could offer therapeutic benefits with a reduced risk of the extrapyramidal side effects that plague many current antipsychotics.[1][3] The development of potent and selective D4R antagonists has been a long-standing goal, yet achieving high selectivity over other dopamine receptor subtypes and favorable pharmacokinetic properties remains a significant hurdle.[4]
General Synthetic Strategies
The synthesis of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide analogs generally follows a convergent approach. A key step often involves the coupling of a substituted piperidine-4-carboxylic acid or its activated derivative with a (4-fluorophenyl)methanamine analog. Alternatively, the core piperidine-4-carboxamide can be synthesized first, followed by N-alkylation with a suitable (4-fluorophenyl)methyl halide or reductive amination with a (4-fluorophenyl)carboxaldehyde.[1][5]
Caption: A generalized workflow for the synthesis of the target analogs.
Head-to-Head Comparison of Analog Performance
The following sections and data tables summarize the structure-activity relationships of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide analogs, with a focus on their affinity and selectivity for the dopamine D4 receptor. The data presented is a synthesis from multiple independent studies to provide a broader comparative context.
Impact of Piperidine Ring Modifications
Modifications to the piperidine ring itself have a profound impact on both potency and selectivity. One notable strategy has been the introduction of fluorine atoms to modulate the basicity of the piperidine nitrogen and influence pharmacokinetic properties.
| Compound ID | Modification on Piperidine Ring | D4R Kᵢ (nM) | D2R Kᵢ (nM) | D3R Kᵢ (nM) | Selectivity (D4 vs D2/D3) | Reference |
| Parent | Unsubstituted | ~10-50 | >1000 | >1000 | >20-100 fold | [1][4] |
| 1a | 4,4-difluoro | 0.3 | >2000 | >2000 | >6600 fold | [1] |
| 1b | 3,3-difluoro | 5.5 | >1000 | >1000 | >180 fold | [4] |
| 1c | 3-(phenoxymethyl) | 135 | >10000 | >10000 | >74 fold | [1] |
As evidenced in the table, the introduction of gem-difluoro substituents at the 4-position of the piperidine ring (Compound 1a ) leads to a remarkable increase in D4R binding affinity and exceptional selectivity over D2 and D3 receptors.[1] This enhancement is likely due to a combination of factors, including the influence of the electron-withdrawing fluorine atoms on the conformation of the piperidine ring and potential interactions with the receptor binding pocket. Moving the difluoro substitution to the 3-position (Compound 1b ) also yields a potent and selective antagonist, though with slightly reduced affinity compared to the 4,4-difluoro analog.[4] The introduction of a larger substituent, such as a phenoxymethyl group at the 3-position (Compound 1c ), results in a significant decrease in potency, highlighting the steric constraints of the D4R binding site.[1]
Influence of N-Substituent Variations
The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. While the (4-fluorophenyl)methyl group is a common starting point, modifications to this moiety can fine-tune the affinity and selectivity profile.
| Compound ID | N-Substituent | D4R Kᵢ (nM) | D2R Kᵢ (nM) | D3R Kᵢ (nM) | Selectivity (D4 vs D2/D3) | Reference |
| 2a | (4-fluorophenyl)methyl | 8.79 | >10000 | 39.8 | >1138 (vs D2), 4.5 (vs D3) | [6] |
| 2b | (3,4-difluorophenyl)methyl | 169 | >10000 | >10000 | >59 fold | [7] |
| 2c | benzyl | 8.0 (pKi) | >1000 | ~200 | High vs D2 | [6] |
| 2d | (4-fluoro-3-methylphenyl)methyl | 135 | >10000 | >10000 | >74 fold | [7] |
The parent (4-fluorophenyl)methyl substituent (Compound 2a ) provides a good balance of potency and selectivity.[6] Introducing an additional fluorine atom at the 3-position of the phenyl ring (Compound 2b ) or a methyl group at the 3-position (Compound 2d ) results in a decrease in D4R affinity, suggesting that the electronic and steric properties of the 4-fluorophenyl ring are optimal for interaction with the receptor.[7] Interestingly, removal of the fluorine atom to give a simple benzyl substituent (Compound 2c ) maintains high D4R affinity, indicating that the fluorine atom may not be essential for binding but likely contributes to other properties such as metabolic stability or brain penetrance.[6]
Caption: A diagram illustrating the key areas of structural modification.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The following provides a generalized overview of the methodologies employed in the cited literature.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compounds for dopamine receptors.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine D2, D3, or D4 receptor subtypes.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]spiperone or [³H]N-methylspiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays (e.g., BRET Assay for G-protein Activation)
Objective: To determine the functional activity (agonist or antagonist) of the test compounds at the D4 receptor.
Protocol:
-
Cell Culture: HEK293T cells are co-transfected with constructs for the D4 receptor and a BRET (Bioluminescence Resonance Energy Transfer) biosensor system for G-protein activation (e.g., Gαo or Gαi) and β-arrestin recruitment.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound, either alone (to assess agonist activity) or in the presence of a known agonist like dopamine (to assess antagonist activity).
-
BRET Measurement: The BRET signal is measured using a microplate reader. An increase or decrease in the BRET ratio indicates receptor activation or inhibition.
-
Data Analysis: Dose-response curves are generated, and parameters such as EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Eₘₐₓ (maximal effect) are determined.[6]
Conclusion and Future Directions
The N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective dopamine D4 receptor antagonists. The structure-activity relationships elucidated in this guide highlight several key principles for optimizing ligand-receptor interactions. Notably, the introduction of gem-difluoro substituents on the piperidine ring is a highly effective strategy for enhancing both D4R affinity and selectivity. While the (4-fluorophenyl)methyl group on the piperidine nitrogen is a well-tolerated and effective moiety, further exploration of bioisosteric replacements and alternative substitution patterns on the phenyl ring may yield compounds with improved pharmacokinetic profiles.
Future research in this area should focus on a multi-parameter optimization approach, balancing high D4R potency and selectivity with desirable ADME (absorption, distribution, metabolism, and excretion) properties. The development of analogs with improved metabolic stability and brain penetrance will be crucial for translating the promising in vitro activity of this chemical class into clinically viable therapeutic agents for the treatment of various neuropsychiatric disorders.
References
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Chemical & Pharmaceutical Bulletin, 59(11), 1376-1385. [Link]
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Osaka University Knowledge Archive. [Link]
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5628-5638. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]
-
Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. International Journal of Environmental Sciences. [Link]
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. [Link]
-
A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(2), 380-387. [Link]
-
N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 28(7), 835-843. [Link]
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. [Link]
-
Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727-5735. [Link]
-
Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2273. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
This document provides an in-depth, procedural guide for the safe and compliant disposal of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide. As a research chemical with specific structural motifs—a fluorinated aromatic ring and a piperidine core—this compound requires a rigorous and informed disposal strategy to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, empowering researchers to manage their waste streams with confidence and scientific integrity.
Compound Identification and Hazard Assessment
A thorough understanding of the compound's structure is paramount to predicting its potential hazards and determining the appropriate disposal pathway. N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic molecule whose risks can be inferred from its constituent parts.
-
Piperidine Core: The piperidine heterocycle is a known structural feature in many biologically active compounds. Piperidine itself is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] While the derivatives' properties may be altered, the potential for toxicity and corrosivity from the piperidine moiety must be considered.
-
Fluorophenyl Group: This component classifies the compound as a halogenated aromatic hydrocarbon. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making these compounds highly stable and resistant to natural degradation.[4][5] This persistence is a significant environmental concern, as improper disposal can lead to long-term contamination. Thermal decomposition of fluorinated compounds can also release hazardous substances such as hydrogen fluoride (HF), a highly corrosive and toxic gas.
-
Carboxamide Linker: This functional group is generally stable but contributes to the overall chemical properties of the molecule.
| Property | Value / Assessment | Source / Rationale |
| Chemical Class | Halogenated Organic Compound; Piperidine Derivative | Structural Analysis |
| Physical Form | Likely a solid at room temperature | Based on similar complex organic molecules |
| Anticipated Hazards | Toxic, Irritant, Environmental Hazard (Persistent) | Inferred from piperidine and fluorophenyl moieties[1][4][7] |
| Primary Disposal Concern | Persistence of the C-F bond; potential for hazardous byproducts upon incomplete combustion. | EPA guidance on fluorinated compounds[5] |
Regulatory Framework: Adherence to Compliance
The disposal of all laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework strictly prohibits the disposal of hazardous chemicals via standard drains or regular trash.[10][11] All institutions that generate hazardous waste are required to follow established protocols for waste identification, segregation, storage, and disposal through licensed waste management facilities.[9][12] This compound would likely be classified as a toxic (T) hazardous waste.
On-Site Waste Management: A Step-by-Step Protocol
Proper management begins in the laboratory, at the point of waste generation. Adherence to the following steps is critical for safety and compliance.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[13]
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[10]
-
Designate a Waste Stream: N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide waste should be collected in a container designated specifically for "Halogenated Organic Solid Waste."
-
Avoid Mixing: Do not mix this waste with:
Step 3: Container Selection and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.[15]
-
Container Choice: Use a chemically compatible container, typically made of high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof screw cap.[9] If the original reagent bottle is empty, it can be triple-rinsed (with the rinsate collected as hazardous waste) and reused for compatible waste.[15]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[15][16] The label must also include:
Step 4: Waste Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's Environmental Health & Safety (EHS) department.[16]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Containment: Keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[10][15]
-
Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[10][16] Do not leave a funnel in the container.[16]
Final Disposal Pathway: High-Temperature Incineration
Due to the extreme stability of the carbon-fluorine bond, the only acceptable disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[5]
-
Mechanism of Destruction: Incineration at sufficiently high temperatures (typically >1,000°C) and with adequate residence time provides the energy needed to break the C-F bond.[5] This process prevents the compound from persisting in the environment. Incomplete destruction can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[4][5]
-
Facility Requirements: The incineration facility must be equipped with specialized scrubbers in its flue gas system. These are necessary to neutralize the acidic gases, primarily hydrogen fluoride (HF), that are generated during the combustion of fluorinated materials.[5]
-
Arranging Disposal: Do not attempt to dispose of this chemical yourself. Your institution's EHS office coordinates with certified hazardous waste disposal companies to ensure the waste is transported and destroyed in compliance with all federal and state regulations.[12][16] Schedule a waste pickup with your EHS office once the container is nearly full (around 90% capacity).[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
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- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 5. epa.gov [epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. justrite.com [justrite.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. mcneese.edu [mcneese.edu]
- 13. peptide.com [peptide.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
